Smilagenin acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-BSPYNPCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4947-75-5, 35319-91-6 | |
| Record name | Isosarsasapogenin, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN, ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neurorestorative Potential of Smilagenin Acetate in Dementia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smilagenin, a steroidal sapogenin, and its acetate ester, are emerging as promising therapeutic candidates for neurodegenerative diseases, including dementia and Alzheimer's disease (AD). Preclinical studies have illuminated a multi-faceted mechanism of action that extends beyond symptomatic relief to potentially disease-modifying effects. This technical guide provides an in-depth analysis of the known mechanisms of action of Smilagenin, with a focus on its role in promoting neurotrophic factor expression, modulating the cholinergic system, and mitigating amyloid-beta pathology.
Core Mechanisms of Action
Smilagenin's therapeutic potential in dementia appears to stem from its influence on several key pathophysiological pathways. The primary mechanisms identified to date include the epigenetic upregulation of Brain-Derived Neurotrophic Factor (BDNF), enhancement of cholinergic neurotransmission through M1 receptor stabilization, and reduction of amyloid-beta burden.
Epigenetic Regulation of Brain-Derived Neurotrophic Factor (BDNF)
One of the most significant actions of Smilagenin is its ability to increase the expression of BDNF, a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. Smilagenin achieves this through an epigenetic mechanism involving histone acetylation.[1]
The proposed signaling pathway is as follows:
-
Smilagenin treatment leads to an increased expression of the histone acetyltransferase p300.[2]
-
Elevated p300 activity results in higher levels of histone 3 acetylation (H3Ac) and histone 4 acetylation (H4Ac) at the promoter regions of the BDNF gene.[2]
-
This increased histone acetylation leads to a more open chromatin structure, facilitating the transcription of BDNF mRNA.[2][3]
-
The subsequent increase in BDNF protein levels is believed to counteract the neurodegenerative processes induced by insults like amyloid-beta.
Caption: Smilagenin-induced BDNF expression pathway.
Modulation of the Cholinergic System
Smilagenin has been shown to improve memory in aged rats by enhancing cholinergic signaling, a key pathway impaired in Alzheimer's disease. Its action is not that of a conventional cholinesterase inhibitor or a direct muscarinic receptor agonist. Instead, it post-transcriptionally regulates the M1 muscarinic acetylcholine receptor (M1-receptor).
The mechanism involves:
-
Smilagenin treatment, which leads to a significant increase in the stability of the M1-receptor messenger RNA (mRNA).
-
This increased mRNA half-life results in a greater abundance of M1-receptor protein.
-
The higher density of M1-receptors on neuronal surfaces enhances the response to acetylcholine, thereby improving cholinergic neurotransmission and memory.
Caption: M1 muscarinic receptor regulation by Smilagenin.
Effects on Amyloid-Beta Pathology and Neuroinflammation
Smilagenin has demonstrated anti-amyloidogenic properties in preclinical models. Treatment with Smilagenin has been shown to reduce the deposition of β-amyloid plaques in the cortex and hippocampus of APP/PS1 transgenic mice. In vitro, it inhibits the secretion of the toxic Aβ1-42 peptide in neuroblastoma cells engineered to overproduce amyloid precursor protein. While the exact mechanism of Aβ reduction is not fully elucidated, it may be linked to its neurotrophic and anti-inflammatory effects.
Additionally, Smilagenin exhibits acetylcholinesterase (AChE) inhibitory activity, which can contribute to improving cognitive symptoms by increasing the availability of acetylcholine in the synaptic cleft.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo and in vitro studies on Smilagenin.
| In Vivo Model | Compound/Dose | Duration | Key Finding | Reference |
| Aged Rats | Smilagenin | Not Specified | Significantly improved spatial memory performance in the Y-maze avoidance task. | |
| APP/PS1 Mice | Smilagenin (26 mg/kg/day) | 60 days | Effectively reduced the deposition of β-amyloid plaques in the cortex and hippocampus. |
| In Vitro Model | Compound/Concentration | Duration | Key Finding | Reference |
| N2a/APPswe cells | Smilagenin (10 μM) | 24 hours | Inhibited the secretion of Aβ1-42. | |
| CHO cells (m1 gene-transfected) | Smilagenin | Not Specified | Approximately doubled the average half-life of m1 mRNA. | |
| Enzyme Assay | Smilagenin | Not Applicable | Exhibited inhibitory activity against acetylcholinesterase with an IC50 value of 43.29 µg/mL. |
Experimental Protocols
While detailed, step-by-step protocols for the experiments cited are proprietary to the conducting laboratories, the following sections outline the general methodologies employed.
General Workflow for Preclinical Evaluation
Caption: General experimental workflow for Smilagenin evaluation.
Immunofluorescence for Amyloid-Beta Plaques
This technique is used to visualize and quantify Aβ deposition in brain tissue.
-
Tissue Preparation: Mice are transcardially perfused with a fixative (e.g., paraformaldehyde). The brains are then extracted, post-fixed, and cryoprotected.
-
Sectioning: Brains are sectioned using a cryostat.
-
Staining: Sections are incubated with a primary antibody specific to Aβ. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The stained sections are imaged using a fluorescence microscope. The Aβ plaque load (e.g., area percentage) is quantified using image analysis software.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins (like acetylated histones) with particular genomic regions (like the BDNF promoter).
-
Cross-linking: Proteins are cross-linked to DNA in cells or tissues using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-H3Ac) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the DNA region of interest (e.g., BDNF promoter) to determine the level of enrichment.
Radioligand Binding Assay for M1-Receptor Density
This assay quantifies the number of M1 receptors in a given tissue sample.
-
Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the M1 receptor (e.g., [3H]-pirenzepine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter, which is proportional to the number of receptors in the sample.
Real-Time PCR for mRNA Stability
This method is used to determine the half-life of a specific mRNA molecule.
-
Transcription Inhibition: Cells are treated with a transcription inhibitor (e.g., actinomycin D) to block the synthesis of new mRNA.
-
RNA Isolation: Total RNA is isolated from the cells at various time points after the addition of the inhibitor.
-
Reverse Transcription and qPCR: The isolated RNA is reverse-transcribed into cDNA, and the levels of the target mRNA (e.g., M1-receptor mRNA) are quantified using real-time PCR.
-
Half-life Calculation: The decay rate and half-life of the mRNA are calculated from the decrease in its abundance over time.
Clinical Development
A Phase 2 clinical trial (NCT00130429) evaluating the safety and effect on memory of PYM50028 (Smilagenin) in individuals with mild Alzheimer's Disease has been completed. However, the detailed results of this trial are not widely available in the public domain.
Conclusion
This compound presents a compelling, multi-target therapeutic approach for dementia. Its ability to epigenetically enhance BDNF expression and post-transcriptionally increase M1 muscarinic receptor density points to a potential for not only symptomatic improvement but also for promoting neurorestoration and synaptic health. The additional anti-amyloid and cholinesterase inhibitory activities further strengthen its profile. Further elucidation of the downstream effects of these mechanisms and the results from clinical investigations will be critical in determining the future role of this compound in the management of dementia.
References
- 1. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smilagenin induces expression and epigenetic remodeling of BDNF in alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Smilagenin Acetate and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of smilagenin acetate and its derivatives, compounds of significant interest in neuroprotection and other therapeutic areas. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates key chemical and biological pathways.
Introduction to Smilagenin
Smilagenin is a natural steroidal sapogenin, a spirostane-type compound with a 5β configuration.[1] It is often isolated from plants like those of the Smilax or Anemarrhena genera.[2] Smilagenin serves as a crucial starting material for the synthesis of various steroid derivatives. Both smilagenin and its derivatives have demonstrated a range of pharmacological activities, including neuroprotective effects against oxidative stress, making them promising candidates for research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3][4] this compound, a simple ester derivative, has been shown to increase the expression of acetylcholine m2 receptors, suggesting its potential in dementia research.
Synthesis of this compound
The synthesis of this compound involves the acetylation of the 3β-hydroxyl group of smilagenin. This is a standard esterification reaction. While smilagenin can be isolated directly, it is often discussed in the context of its isomer, sarsasapogenin, and its precursor, diosgenin, a key raw material for the steroid industry.
Experimental Protocol: Acetylation of Smilagenin
This protocol describes a standard laboratory procedure for the synthesis of this compound from smilagenin using acetic anhydride.
Materials:
-
Smilagenin
-
Acetic Anhydride (Ac₂O)
-
Pyridine (or another suitable base/solvent like triethylamine in dichloromethane)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve smilagenin (1 equivalent) in anhydrous pyridine under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add acetic anhydride (1.5 to 2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding cold water or ice.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.
Synthesis Workflow: Smilagenin to this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Smilagenin Derivatives
The chemical structure of smilagenin allows for modifications at several positions to generate derivatives with potentially enhanced or novel biological activities. A common strategy involves modifying the 3β-hydroxyl group to create esters or carbamates.
Synthesis of 3-Carbamate Smilagenin Derivatives
A series of 3-carbamate smilagenin derivatives have been synthesized and evaluated for their neuroprotective effects. The general synthesis involves reacting smilagenin with a carbamoyl chloride or a related activating agent.
Experimental Protocol: Synthesis of Benzyl-Piperazine Carbamate Derivative (A12)
This protocol is based on the synthesis of potent neuroprotective agents derived from smilagenin.
Materials:
-
Smilagenin
-
4-Nitrophenyl chloroformate
-
4-(Benzyloxy)piperidine hydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents as listed in section 2.1.
Procedure:
-
Activation of Smilagenin: To a solution of smilagenin (1 eq.) and triethylamine (3 eq.) in DCM, add 4-nitrophenyl chloroformate (1.5 eq.) at 0 °C. Stir the mixture at room temperature for 2 hours. After completion, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude intermediate (smilagenin-3-yl 4-nitrophenyl carbonate) is used directly in the next step.
-
Carbamate Formation: Dissolve the crude intermediate in DMF. Add 4-(benzyloxy)piperidine hydrochloride (1.2 eq.) and triethylamine (2 eq.). Stir the reaction mixture at 80 °C for 4 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by silica gel column chromatography to obtain the final carbamate derivative.
Synthesis Workflow: Smilagenin to 3-Carbamate Derivatives
Caption: General workflow for 3-carbamate derivative synthesis.
Biological Activity and Data
Smilagenin and its derivatives exhibit a wide range of biological activities. Their neuroprotective properties are of particular interest, with studies showing they can protect cells from oxidative stress and neurotoxicity.
Quantitative Data: Neuroprotective and Cholinesterase Inhibitory Activity
The following tables summarize key quantitative data from biological evaluations of smilagenin and its derivatives.
| Compound | Assay | Target/Cell Line | Result | Reference |
| Smilagenin | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | IC₅₀ = 43.29 ± 1.38 µg/mL | |
| Smilagenin | Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 15.04 ± 3.01% inhibition at 100 µg/mL | |
| Smilagenin Derivative A12 | Neuroprotection | H₂O₂-induced neurotoxicity in SH-SY5Y cells | Potent activity reported | |
| Smilagenin Derivative A12 | Neuroprotection | OGD-induced neurotoxicity in SH-SY5Y cells | Potent activity reported | |
| Smilagenin Derivative A12 | Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | Potent activity reported |
Table 1: Summary of biological activity data for smilagenin and its derivatives.
Signaling Pathways
The therapeutic effects of many natural products and their derivatives are often mediated through complex signaling pathways. For compounds related to smilagenin, pathways like NF-κB and PI3K/Akt are frequently implicated in their anti-inflammatory and pro-survival effects.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Pro-inflammatory signals lead to the phosphorylation and degradation of IκB, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes. Some compounds can inhibit this pathway by preventing IκB degradation or NF-κB translocation.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway that regulates cell growth, proliferation, and apoptosis. Activation by growth factors leads to a cascade that ultimately inhibits apoptotic machinery and promotes cell survival. The neuroprotective effects of certain compounds can be attributed to the potentiation of this pathway.
Caption: Activation of the pro-survival PI3K/Akt pathway.
Conclusion
This compound and its structurally related derivatives represent a valuable class of compounds for drug development, particularly in the field of neurodegenerative diseases. This guide provides a foundational framework for their synthesis and biological evaluation. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry. Further investigation into structure-activity relationships and mechanism of action will be crucial in advancing these compounds toward clinical applications.
References
Smilagenin Acetate and its Potential in Neurodegenerative Diseases: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge. Current therapeutic strategies offer primarily symptomatic relief, creating a pressing need for novel disease-modifying agents. Smilagenin, a steroidal sapogenin, and its derivative, smilagenin acetate, have emerged as promising candidates in preclinical and clinical investigations. This technical guide provides an in-depth review of the existing literature on smilagenin and this compound, focusing on their neuroprotective mechanisms, preclinical efficacy in various neurodegenerative disease models, and the experimental methodologies employed in these studies. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative therapeutics.
Introduction
Smilagenin is a naturally occurring steroidal sapogenin found in various plants. It has garnered significant interest for its neurotrophic and neuroprotective properties. Preclinical studies have demonstrated its potential to mitigate neuronal damage and improve cognitive and motor functions in models of Alzheimer's and Parkinson's disease.[1][2][3] Smilagenin is a novel, non-peptide, orally bioavailable neurotrophic factor inducer that has been shown to be neuroprotective against beta-amyloid and glutamate-induced damage.[4] Furthermore, a Phase 2 clinical trial has been completed for smilagenin in the treatment of Alzheimer's disease, highlighting its translational potential.[1]
This compound, a derivative of smilagenin, has also been investigated for its therapeutic potential in dementia, with a patent suggesting its role in increasing the expression of acetylcholine M2 receptors. This review will synthesize the available data on both smilagenin and this compound, with a clear distinction between the findings for each compound.
Mechanism of Action
The neuroprotective effects of smilagenin are attributed to its multifaceted mechanism of action, primarily centered around the induction of neurotrophic factors and the modulation of key signaling pathways.
Induction of Neurotrophic Factors
Smilagenin has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). These neurotrophic factors are critical for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF and GDNF by smilagenin is thought to be mediated, at least in part, through the phosphorylation of cAMP response element-binding protein (CREB).
Modulation of Cholinergic System
Smilagenin has been found to increase the density of muscarinic M1 receptors, which are crucial for learning and memory. This compound, in particular, is noted for its ability to increase the expression of acetylcholine M2 receptors.
Signaling Pathways
The neuroprotective effects of smilagenin involve the activation of pro-survival signaling cascades. The PI3K/Akt pathway, a key regulator of cell survival and proliferation, is implicated in the downstream effects of BDNF and GDNF signaling.
Preclinical and Clinical Data
The following tables summarize the quantitative data from preclinical studies on smilagenin. Data for this compound is limited and primarily derived from patent literature.
In Vivo Studies in Parkinson's Disease Models
| Model | Compound | Dosage | Duration | Key Findings | Reference |
| Chronic MPTP/probenecid-lesioned mice | Smilagenin | 10 mg/kg/day and 26 mg/kg/day, p.o. | 60 days | - Improved locomotor ability.- Increased striatal dopamine concentration to 50.1% and 54.5% of normal, respectively.- Increased tyrosine hydroxylase (TH) positive neuron number in the substantia nigra pars compacta (SNpc).- Elevated striatal dopamine transporter (DAT) density. |
In Vitro Studies in Parkinson's Disease Models
| Model | Compound | Concentration | Duration | Key Findings | Reference |
| MPP+-treated SH-SY5Y cells | Smilagenin | Not specified | Not specified | - Increased GDNF and BDNF mRNA levels via CREB phosphorylation. |
In Vivo Studies in Alzheimer's Disease Models
| Model | Compound | Dosage | Duration | Key Findings | Reference |
| Aged rats | Smilagenin | 18 mg/kg/day, p.o. | Not specified | - Improved spatial memory performance in the Y-maze avoidance task.- Significantly increased M1-receptor density. |
In Vitro Studies in Alzheimer's Disease Models
| Model | Compound | Concentration | Duration | Key Findings | Reference |
| Beta-amyloid (25-35)-treated rat cortical neurons | Smilagenin | Not specified | Not specified | - Attenuated neurodegenerative changes, including decreased cholinergic neuron number and shortened neurite outgrowth. | |
| CHO cells transfected with M2 receptor DNA | This compound | Not specified | Not specified | - Increased the expression of m2 receptors. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on smilagenin.
Animal Models
-
Chronic MPTP/Probenecid-Induced Parkinson's Disease Model in Mice:
-
Animals: Male C57BL/6 mice.
-
Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 25 mg/kg and probenecid at a dose of 250 mg/kg, intraperitoneally, once every 3.5 days for a total of 5 injections.
-
Treatment: Administer smilagenin (10 or 26 mg/kg/day, p.o.) or vehicle for 60 days.
-
Behavioral Assessment: Conduct rotarod and open-field tests to evaluate motor coordination and locomotor activity.
-
Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify dopaminergic neuron survival in the substantia nigra.
-
Behavioral Tests
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
Place mice on the rotating rod, which gradually accelerates from a starting speed to a final speed over a set time (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval and average the results.
-
-
Open Field Test:
-
Place a mouse in the center of an open field arena (e.g., a 40x40 cm box).
-
Allow the mouse to explore freely for a specified duration (e.g., 10-30 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
In Vitro Assays
-
Neuroprotection Assay in SH-SY5Y cells:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate medium.
-
Induce neurotoxicity by treating the cells with MPP+ (1-methyl-4-phenylpyridinium).
-
Co-treat cells with varying concentrations of smilagenin.
-
Assess cell viability using assays such as MTT or LDH release.
-
Measure levels of BDNF and GDNF mRNA using quantitative real-time PCR (qRT-PCR).
-
Histological and Molecular Techniques
-
Nissl Staining:
-
Perfuse animals and prepare brain tissue sections.
-
Rehydrate the sections through a series of ethanol concentrations and distilled water.
-
Stain with a 0.1% cresyl violet solution.
-
Dehydrate the sections and mount with a coverslip.
-
Quantify neuronal survival by counting Nissl-stained neurons in specific brain regions.
-
-
Western Blot for BDNF and GDNF:
-
Homogenize brain tissue samples in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BDNF or GDNF.
-
Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.
-
-
Chromatin Immunoprecipitation (ChIP) for BDNF Promoter:
-
Crosslink protein-DNA complexes in cultured cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA.
-
Immunoprecipitate the chromatin with an antibody against acetylated histones (e.g., H3Ac, H4Ac).
-
Reverse the crosslinking and purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific for the BDNF promoter regions to quantify the enrichment of acetylated histones.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this review.
Caption: Smilagenin-induced neurotrophic factor signaling pathway.
References
An In-depth Technical Guide to the Discovery and Natural Sources of Smilagenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smilagenin, a steroidal sapogenin, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the discovery of Smilagenin, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular signaling pathways through which Smilagenin exerts its biological effects. Quantitative data are presented in a structured format to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of Smilagenin is intrinsically linked to the broader exploration of steroidal saponins and their aglycones, known as sapogenins. While the exact date of the first isolation of Smilagenin is not prominently documented, its history is closely tied to that of its (25S)-epimer, sarsasapogenin.
Sarsasapogenin was first isolated in 1914 from the roots of sarsaparilla (Smilax sp.)[1]. However, the complete chemical structure of these spirostanol sapogenins, including the characteristic spiroketal side chain, remained elusive for several decades. The pivotal breakthrough came in 1939 when Russell Marker successfully elucidated the structure of the side chain[1]. This discovery was fundamental to the development of the "Marker degradation," a process that enabled the efficient conversion of plant-derived sapogenins into valuable steroid hormones like progesterone.
Smilagenin is specifically the (25R)-epimer of sarsasapogenin[1]. The stereochemistry at the C-25 position is a critical determinant of the biological activity of these molecules. The initial focus of research was on the more abundant sapogenins like diosgenin for steroid synthesis. However, in recent years, Smilagenin itself has attracted significant attention for its own pharmacological properties, particularly its neuroprotective effects[2][3].
Natural Sources of Smilagenin
Smilagenin is found as a glycoside (saponin) in a variety of plant species across several families. The aglycone, Smilagenin, is liberated upon hydrolysis of these saponins. The primary plant genera known to contain Smilagenin are:
-
Smilax (Sarsaparilla): Various species of the Smilax genus are a well-known source of Smilagenin and its epimer, sarsasapogenin. These climbing plants are found in tropical and subtropical regions worldwide. Species such as Smilax china, Smilax glabra, and Smilax medica have been reported to contain Smilagenin glycosides.
-
Anemarrhena: Anemarrhena asphodeloides, a perennial plant native to East Asia, is a significant source of Smilagenin. Its rhizomes, known as "Zhi Mu" in traditional Chinese medicine, are rich in steroidal saponins, with a total saponin content of about 6%.
-
Yucca: Several species of the Yucca genus, including Yucca schidigera and Yucca filamentosa, contain Smilagenin. Commercial extracts of Yucca schidigera are reported to contain between 5.6% and 6.4% (w/w) saponins.
-
Asparagus: Certain species of the Asparagus genus are also sources of Smilagenin.
-
Agave: The Agave genus is another known source of this compound.
-
Trigonella (Fenugreek): While primarily known for its diosgenin content, some varieties of Trigonella foenum-graecum (fenugreek) have been found to contain very low levels of Smilagenin.
-
Dioscorea (Yam): While many Dioscorea species are a major source of diosgenin, some may also contain Smilagenin, though typically in smaller quantities.
Quantitative Data of Smilagenin and Related Sapogenins in Natural Sources
The concentration of Smilagenin and its related sapogenins can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Smilax china | Rhizome | Diosgenin | 0.5% of sapogenin extract | |
| Dioscorea zingiberensis | Tuber | Diosgenin | up to 19.52 mg/g | |
| Trigonella foenum-graecum | Seeds | Diosgenin | 0.42% - 0.75% | |
| Trigonella foenum-graecum | Seeds | Smilagenin | Very low levels | |
| Yucca schidigera | Commercial Extract | Saponins | 5.6% - 6.4% (w/w) | |
| Yucca schidigera | Crystallized Saponins | Sapogenins (Sarsasapogenin & Smilagenin) | 26 mg/kg | |
| Anemarrhena asphodeloides | Rhizome | Total Steroidal Saponins | ~6% | |
| Dioscorea species | Tuber | Diosgenin | 0.001% - 0.003% (dry weight) |
Experimental Protocols
The extraction and isolation of Smilagenin from plant sources typically involve a multi-step process that includes extraction of the saponins, hydrolysis to the aglycone, and subsequent purification and quantification.
General Workflow for Extraction and Isolation
The following diagram illustrates a typical workflow for obtaining Smilagenin from plant material.
Caption: A generalized workflow for the extraction, isolation, and quantification of Smilagenin from plant sources.
Detailed Methodology for Extraction and Hydrolysis
This protocol is a composite of established methods for the extraction of saponins and their subsequent hydrolysis to sapogenins.
1. Plant Material Preparation:
- Air-dry the selected plant material (e.g., rhizomes of Anemarrhena asphodeloides or roots of Smilax species) at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Saponin Extraction:
- Place the powdered plant material in a Soxhlet apparatus or a flask for maceration.
- Extract the powder with a suitable organic solvent. 80% ethanol or methanol are commonly used.
- For Soxhlet extraction, continuously extract for several hours (e.g., 6-8 hours) until the solvent running through the thimble is colorless.
- For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional shaking.
- Filter the extract and repeat the extraction process with fresh solvent to ensure complete extraction of saponins.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
3. Acid Hydrolysis:
- Dissolve the crude saponin extract in an acidic solution. A common method is to use 2M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous ethanol or methanol solution (e.g., 50% ethanol).
- Heat the mixture under reflux for a period of 2 to 4 hours. The temperature and duration of hydrolysis are critical parameters and may need to be optimized for different plant materials to maximize the yield of the aglycone and minimize degradation.
- After hydrolysis, cool the reaction mixture to room temperature. The liberated Smilagenin, being less polar than its glycoside form, will often precipitate out of the aqueous solution.
4. Isolation and Purification of Smilagenin:
- Extract the cooled hydrolysate with an immiscible organic solvent such as chloroform, ethyl acetate, or n-hexane. Perform the extraction multiple times (e.g., 3-4 times) to ensure complete transfer of Smilagenin to the organic phase.
- Combine the organic extracts and wash them with water to remove any remaining acid and water-soluble impurities.
- Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield a crude Smilagenin extract.
- Further purify the crude extract using column chromatography on silica gel or alumina. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate Smilagenin from other sapogenins and impurities.
- Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing pure Smilagenin.
- For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Methodology for Quantification by HPLC-UV
1. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of a known concentration of pure Smilagenin standard in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Solution: Accurately weigh the purified Smilagenin extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The exact ratio should be optimized for good separation.
- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
- Detection: UV detection at a wavelength where Smilagenin has significant absorbance (e.g., around 205 nm, as it lacks a strong chromophore).
- Injection Volume: Typically 10-20 µL.
- Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) for reproducible results.
3. Quantification:
- Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
- Inject the sample solution and determine the peak area of Smilagenin.
- Calculate the concentration of Smilagenin in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways of Smilagenin
Recent research has begun to unravel the molecular mechanisms underlying the neuroprotective effects of Smilagenin. A key pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity.
Smilagenin-Induced BDNF Expression via p300 and CREB
Smilagenin has been shown to enhance the expression of BDNF through at least two interconnected mechanisms:
-
Upregulation of p300 Histone Acetyltransferase (HAT): Smilagenin increases the expression of the p300 protein, a histone acetyltransferase. p300 then acetylates histones in the promoter region of the BDNF gene, leading to a more open chromatin structure and enhanced transcription of BDNF.
-
Phosphorylation of CREB: Smilagenin promotes the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal plasticity and memory. Phosphorylated CREB (pCREB) binds to the cAMP response element (CRE) in the BDNF promoter, further stimulating its transcription.
The following diagram illustrates this signaling pathway:
Caption: Signaling pathway of Smilagenin leading to increased BDNF expression and subsequent neuroprotection.
Conclusion
Smilagenin, a naturally occurring steroidal sapogenin, holds considerable promise as a therapeutic agent, particularly for neurodegenerative diseases. Its discovery and the elucidation of its structure have paved the way for a deeper understanding of its biological activities. This guide has provided a comprehensive overview of the key aspects of Smilagenin, from its historical context and natural sources to detailed experimental protocols for its study. The elucidation of its signaling pathway, primarily through the upregulation of BDNF, offers a clear direction for future research and drug development efforts. The information compiled herein is intended to equip researchers and professionals with the necessary knowledge to further explore the therapeutic potential of this fascinating natural compound.
References
Smilagenin Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smilagenin acetate, a steroidal sapogenin, is emerging as a compound of interest in neuropharmacology, particularly in the context of cognitive disorders such as dementia. This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and methodologies for its investigation. The document details its physicochemical characteristics, summarizes its effects on cholinergic pathways, and provides exemplary protocols for assessing its bioactivity. Furthermore, it illustrates the potential signaling pathways involved in its mechanism of action.
Physicochemical Properties
This compound is the acetylated form of smilagenin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 4947-75-5 | [1][2][3][4] |
| Molecular Weight | 458.67 g/mol | [1] |
| Molecular Formula | C₂₉H₄₆O₄ |
Biological Activity and Mechanism of Action
This compound is reported to enhance the expression of cholinergic receptors, which are crucial for learning and memory. The parent compound, smilagenin, has been shown to possess neurotrophic and neuroprotective properties.
Modulation of Muscarinic Acetylcholine Receptors
Research indicates that this compound can increase the expression of muscarinic acetylcholine M2 receptors. Studies on its parent compound, smilagenin, have demonstrated an increase in M1 receptor density in the brains of aged rats, which was correlated with improved spatial memory. This effect was attributed to an enhanced stability of the M1 receptor mRNA. While the direct mechanism for this compound on the M2 receptor is not fully elucidated, it is hypothesized to follow a similar pathway of influencing receptor expression.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological effects.
Cell Culture and Treatment
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic acetylcholine M2 receptor (CHRM2) gene.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
This compound Preparation: Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Quantification of M2 Receptor Expression (qRT-PCR)
This protocol is designed to quantify the effect of this compound on the mRNA expression levels of the M2 receptor.
-
Cell Seeding: Seed CHRM2-CHO cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the human CHRM2 gene and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the CHRM2 gene using the ΔΔCt method.
Neuroprotection Assay
This protocol assesses the potential of this compound to protect neuronal cells from cytotoxic insults.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Cytotoxicity: Induce cytotoxicity by adding a neurotoxic agent such as Aβ₁₋₄₂ (10 µM) or H₂O₂ (100 µM) and incubate for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Western Blot for Signaling Pathway Analysis
This protocol is for investigating the effect of this compound on key signaling proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-NF-κB, NF-κB). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. Based on the known neuroprotective effects of related compounds, the following pathways are of interest for further study.
Caption: Experimental workflow for investigating this compound.
Caption: Proposed signaling pathways for this compound.
References
- 1. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimerâs disease effect of licorice stem flavonoids | Aging [aging-us.com]
- 4. frontiersin.org [frontiersin.org]
Smilagenin-Mediated Induction of Neurotrophic Factors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smilagenin, a steroidal sapogenin derived from traditional Chinese medicinal herbs, is emerging as a promising small molecule with neuroprotective and neuro-restorative properties.[1][2] Preclinical studies have demonstrated its potential in models of Alzheimer's and Parkinson's disease.[1][2][3] A key mechanism underlying these effects is its ability to induce the expression of critical neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This technical guide provides an in-depth overview of the current understanding of Smilagenin's action on neurotrophic factor induction, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways.
Quantitative Data on Neurotrophic Factor Induction
Smilagenin (SMI) has been shown to significantly increase the expression of BDNF and GDNF in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of Smilagenin on Brain-Derived Neurotrophic Factor (BDNF) Expression
| Model System | Treatment | Outcome Measure | Result | Reference |
| Aβ(25-35)-treated rat cortical neurons | Smilagenin pretreatment | BDNF protein levels in culture medium | Significantly elevated compared to Aβ-treated cells | |
| all-trans retinoic acid (RA)-differentiated SH-SY5Y cells | Smilagenin treatment | BDNF transcription rate (nuclear run-on assay) | Significantly elevated | |
| all-trans retinoic acid (RA)-differentiated SH-SY5Y cells | Smilagenin treatment | BDNF mRNA transcripts IV and VI (qRT-PCR) | Significantly elevated | |
| APP/PS1 mice | 26 mg/kg/day Smilagenin for 60 days | BDNF mRNA expression in the brain | Enhanced | |
| N2a/APPswe cells | 10 μM Smilagenin for 24 hours | Aβ1-42 secretion | Inhibited | |
| Chronic MPTP/probenecid-lesioned mice | Smilagenin administration | Striatal BDNF protein levels (ELISA and Western Blot) | Markedly elevated (p < 0.01) | |
| MPP+-treated SH-SY5Y cells | Smilagenin treatment | BDNF mRNA level | Increased |
Table 2: Effect of Smilagenin on Glial Cell Line-Derived Neurotrophic Factor (GDNF) Expression
| Model System | Treatment | Outcome Measure | Result | Reference |
| MPP+-intoxicated rat mesencephalic dopaminergic neurons | Smilagenin treatment | GDNF mRNA expression | Markedly elevated, peaking at 24-48 hours | |
| Chronic MPTP/probenecid-lesioned mice | Smilagenin administration | Striatal GDNF protein levels (ELISA and Western Blot) | Markedly elevated (p < 0.01) | |
| MPP+-treated SH-SY5Y cells | Smilagenin treatment | GDNF mRNA level | Increased |
Signaling Pathways of Smilagenin-Induced Neurotrophic Factor Expression
Smilagenin employs distinct signaling pathways to induce the expression of BDNF and GDNF.
BDNF Induction via Epigenetic Remodeling
Smilagenin's induction of BDNF is primarily mediated through epigenetic modifications, specifically histone acetylation. The proposed pathway is as follows:
-
Increased p300 Expression: Smilagenin treatment leads to an increase in the expression of the histone acetyltransferase p300.
-
Histone Acetylation: p300 then increases the acetylation of histone H3 (H3AC) and H4 (H4AC) at the promoter regions of the BDNF gene, specifically promoters II and IV.
-
Enhanced BDNF Transcription: This hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of BDNF mRNA.
-
TrkB Receptor Activation: The resulting increase in BDNF protein activates its cognate receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival and plasticity. Inhibition of Trk receptors with K252a abolishes the neuroprotective effects of Smilagenin.
Caption: Smilagenin-induced BDNF expression pathway.
GDNF Induction via CREB Phosphorylation
The induction of GDNF by Smilagenin involves the activation of the transcription factor CREB (cAMP response element-binding protein).
-
CREB Phosphorylation: Smilagenin treatment promotes the phosphorylation of CREB.
-
GDNF Transcription: Phosphorylated CREB (pCREB) binds to the promoter region of the GDNF gene, leading to an increase in its mRNA transcription.
-
Neuroprotection: The subsequent increase in GDNF protein provides neuroprotective effects, particularly for dopaminergic neurons. The neuroprotective effects of Smilagenin are largely, though not completely, abolished by anti-GDNF antibodies.
Caption: Smilagenin-induced GDNF expression pathway.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for studying the effects of Smilagenin on neurotrophic factor induction. Researchers should refer to the specific publications for fine-tuned details.
Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with all-trans retinoic acid (RA).
-
N2a/APPswe Cells: Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain the APPswe transgene.
-
-
Primary Neuronal Culture:
-
Rat Cortical Neurons: Isolate cortices from embryonic day 18 (E18) Sprague-Dawley rat embryos. Dissociate tissue with trypsin and plate neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
-
Smilagenin Treatment:
-
Prepare a stock solution of Smilagenin in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
-
Treat cells for the desired duration (e.g., 24-48 hours).
-
Quantification of Neurotrophic Factors
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect cell culture supernatant or tissue lysates.
-
Use commercially available ELISA kits for BDNF or GDNF according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate protein concentrations based on a standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blotting for Signaling Proteins
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p300, H3AC, H4AC, pCREB, CREB, BDNF, GDNF, TrkB, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the chromatin with antibodies specific for H3AC or H4AC.
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Use qRT-PCR with primers flanking the BDNF promoter regions to quantify the enrichment of acetylated histones.
Caption: General experimental workflow for studying Smilagenin.
Conclusion
Smilagenin represents a compelling small molecule for the therapeutic intervention in neurodegenerative diseases due to its demonstrated ability to induce the expression of key neurotrophic factors, BDNF and GDNF. The mechanisms of action, involving epigenetic modulation for BDNF and CREB activation for GDNF, offer novel targets for drug development. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Smilagenin and similar neurotrophic factor inducers. Future research should focus on elucidating the upstream signaling events that initiate these pathways and on translating these preclinical findings into clinical applications.
References
- 1. Smilagenin induces expression and epigenetic remodeling of BDNF in alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Smilagenin in Ameliorating Age-Associated Memory Impairment in Rodent Models: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Age-related cognitive decline presents a significant and growing challenge. Smilagenin (SMI), a steroidal sapogenin derived from traditional Chinese medicinal herbs, has emerged as a promising neuroprotective agent with the potential to mitigate memory deficits associated with aging. Preclinical research, primarily in aged rat models, indicates that Smilagenin improves cognitive function through a multi-faceted mechanism of action. Unlike conventional therapies for dementia that often target single neurotransmitter systems, Smilagenin appears to modulate a broader range of neurorestorative pathways. This document provides a comprehensive technical overview of the existing research on Smilagenin's efficacy in aged rats, detailing its molecular mechanisms, summarizing key quantitative findings, outlining experimental protocols, and visualizing its proposed pathways of action.
Molecular Mechanisms of Action
Smilagenin's therapeutic effects are not attributed to direct ligand-receptor binding or enzymatic inhibition, such as with cholinesterase inhibitors.[1][2] Instead, it functions as a novel neurotrophic factor inducer, restoring the levels of key proteins and receptors that are diminished in the aging brain.[3]
Modulation of the Cholinergic System
A primary mechanism implicated in Smilagenin's memory-enhancing effects is its influence on the muscarinic cholinergic system. Research has shown that Smilagenin significantly increases the density of M1-type muscarinic acetylcholine receptors in the brains of aged rats.[1] This is achieved not by acting as a ligand, but by increasing the stability of the m1 mRNA, which effectively doubles its average half-life.[1] This leads to enhanced M1 receptor expression, which is correlated with improved spatial memory performance. Additionally, Smilagenin has been observed to elevate the activity of choline acetyltransferase (ChAT) in the cortex, suggesting it may also play a role in boosting the synthesis of acetylcholine.
Enhancement of Neurotrophic Factor Signaling
Smilagenin robustly stimulates the expression and release of critical neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF).
-
BDNF Upregulation: Smilagenin has been shown to attenuate neurodegenerative changes induced by beta-amyloid (Aβ) by stimulating BDNF gene expression. It elevates BDNF mRNA transcription, specifically transcripts IV and VI, leading to increased BDNF protein levels. This effect is critical, as blocking BDNF or its Trk receptors abolishes Smilagenin's neuroprotective actions against Aβ-induced toxicity. Furthermore, recent studies indicate that Smilagenin promotes BDNF expression through epigenetic modifications, specifically by increasing the expression of the histone acetyltransferase p300. This leads to increased histone H3 and H4 acetylation at the BDNF promoter regions, enhancing its transcription.
-
GDNF Upregulation: In the context of the dopaminergic system, Smilagenin treatment significantly enhances the release of GDNF in both the striatum and midbrain of aged rats.
Restoration of the Dopaminergic System
Aging is associated with a decline in the dopaminergic system, impacting motor control and cognitive functions. Smilagenin has demonstrated a restorative effect on this system. In aged rats, it increases the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta. It also significantly elevates the density of dopamine receptors and the dopamine transporter (DAT) in the striatum, which are typically lowered with age. These neurochemical changes are correlated with improvements in locomotor ability.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative outcomes from studies investigating the effects of Smilagenin in aged rats and related models.
Table 1: Effects of Smilagenin on Cognitive and Motor Performance in Aged Rats
| Behavioral Test | Animal Model | Smilagenin Dosage | Key Finding | Reference |
| Y-Maze Avoidance Task | Aged Sprague-Dawley Rats | Not Specified | Significant improvement in spatial memory performance. | |
| Open-Field Test | Aged Sprague-Dawley Rats | 18 mg/kg/day | Improved behavioral ability, reversing age-related impairments. | |
| Rotarod Performance Test | Aged Sprague-Dawley Rats | 18 mg/kg/day | Improved motor coordination and balance, reversing age-related impairments. |
Table 2: Neurochemical and Molecular Effects of Smilagenin in Aged Rats
| Parameter Measured | Brain Region | Smilagenin Dosage | Quantitative Change | Reference |
| M1-Receptor Density | Not Specified | Not Specified | Significantly increased compared to untreated aged rats. | |
| m1 mRNA Half-life | CHO Cells (in vitro) | Not Specified | Approximately doubled. | |
| TH-Positive Neurons | Substantia Nigra | 18 mg/kg/day | Significantly increased compared to untreated aged rats. | |
| Dopamine Receptor Density | Striatum | 18 mg/kg/day | Significantly elevated compared to untreated aged rats. | |
| Dopamine Transporter (DAT) Density | Striatum | 18 mg/kg/day | Significantly elevated compared to untreated aged rats. | |
| GDNF Release | Striatum & Midbrain | 18 mg/kg/day | Enhanced compared to untreated aged rats. | |
| BDNF Protein Levels | Cortical Neurons (in vitro) | Not Specified | Significantly elevated, reversing Aβ-induced decreases. |
Experimental Protocols
Animal Models and Drug Administration
-
Animals: Studies typically utilize young (e.g., 3-month-old) and aged (e.g., 22- to 24-month-old) male Sprague-Dawley rats. The animals are housed under standard laboratory conditions.
-
Drug Formulation and Administration: Smilagenin is commonly suspended in a vehicle such as 0.5% sodium carboxymethylcellulose (CMCNa). Administration is performed daily via oral gavage at specified doses (e.g., 18 mg/kg/day). Control groups receive the vehicle alone. Treatment duration can range from several weeks to months.
Behavioral Assays
-
Y-Maze Avoidance Task: This task assesses spatial learning and memory. The apparatus consists of three arms with a light source and a grid floor for delivering a mild foot shock. Rats are trained to avoid the shock by moving to the unlit arm within a set period. The number of successful avoidances over a series of trials is recorded.
-
Open-Field Test: This test evaluates locomotor activity and exploratory behavior. Rats are placed in a large, open arena, and their movements (e.g., distance traveled, rearing frequency) are tracked automatically over a defined period.
-
Rotarod Performance Test: This assay measures motor coordination and balance. Rats are placed on a rotating rod that gradually accelerates. The latency to fall off the rod is recorded.
Neurochemical and Molecular Analyses
-
Radioligand Binding Assays: Used to determine receptor density. Brain tissue homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., for M1 receptors). The amount of bound radioactivity is measured to quantify the number of receptors.
-
Immunohistochemistry: This technique is used to visualize and quantify specific proteins in brain tissue slices. For example, antibodies against tyrosine hydroxylase (TH) are used to identify and count dopaminergic neurons in the substantia nigra.
-
Real-Time PCR (RT-PCR): Used to measure mRNA levels. RNA is extracted from brain tissue or cultured cells, reverse-transcribed into cDNA, and then amplified using primers specific for the gene of interest (e.g., m1 receptor mRNA). The amplification rate allows for the quantification of initial mRNA levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the concentration of specific proteins, such as BDNF and GDNF, in brain tissue homogenates or culture media.
Visualized Pathways and Workflows
Signaling Pathway of Smilagenin
References
- 1. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Smilagenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental protocols and data are based on studies of structurally similar compounds, such as yamogenin and diosgenin, due to the limited availability of specific in vitro studies on smilagenin acetate in the context of cancer research. These protocols serve as a guideline and should be optimized for specific experimental conditions.
Introduction
Smilagenin, a steroidal sapogenin, and its derivatives are emerging as compounds of interest in biomedical research. While research on smilagenin has often focused on its neuroprotective effects, related steroidal saponins have demonstrated potential anticancer activities.[1][2] This document provides a detailed guide for conducting in vitro studies to evaluate the potential anticancer effects of this compound. The protocols outlined below cover essential assays for determining cytotoxicity, apoptosis induction, and cell cycle arrest, as well as for investigating the underlying molecular mechanisms through western blotting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., AGS, HCT116)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines (Illustrative Data based on Yamogenin)
| Cell Line | Treatment Duration (h) | IC₅₀ (µg/mL) |
| AGS (Gastric Cancer) | 24 | 18.50 ± 1.24[1] |
| HCT116 (Colon Cancer) | 24 | > 60 |
Table 2: Apoptosis Induction by this compound in AGS Cells (Illustrative Data based on Yamogenin)
| Treatment | Concentration (µg/mL) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 30 | 12.5 ± 1.5 | 21.1 ± 1.2 |
| This compound | 60 | 18.9 ± 2.1 | 27.7 ± 0.7 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Putative Signaling Pathways Modulated by this compound
Based on the known mechanisms of other natural compounds in cancer, this compound may exert its effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
References
- 1. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Smilagenin Acetate in Parkinson's Disease Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Smilagenin, a steroidal sapogenin derived from traditional Chinese medicinal herbs, has demonstrated neuroprotective properties in preclinical models of Parkinson's disease (PD).[1][2] It is a lipid-soluble, small-molecule compound that can be administered orally and has been shown to mitigate the neurotoxicity induced by agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to cause parkinsonism in animal models.[1][3] These application notes provide a detailed overview of the recommended dosage, experimental protocols, and underlying mechanisms of action for smilagenin acetate in a chronic mouse model of Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study investigating the effects of this compound (SMI) in a chronic MPTP/probenecid-induced mouse model of Parkinson's disease.
Table 1: Drug Administration and Dosing
| Parameter | Details | Reference |
|---|---|---|
| Drug | Smilagenin (SMI) | [1] |
| Animal Model | Male C57BL/6 mice (10 weeks old) | |
| PD Induction | 10 doses of MPTP HCl (15 mg/kg, subcutaneous) with probenecid (250 mg/kg, intraperitoneal) over 5 weeks. | |
| Smilagenin Dosages | 10 mg/kg/day and 26 mg/kg/day | |
| Administration Route | Oral (intragastric) | |
| Treatment Duration | 60 days, starting from the third dose of MPTP. |
| Vehicle Control | Hydroxypropyl methylcellulose (HPMC) | |
Table 2: Summary of Key Findings
| Endpoint | Low Dose (10 mg/kg) | High Dose (26 mg/kg) | Reference |
|---|---|---|---|
| TH-Positive Neuron Increase (vs. MPTP) | 104.1% | 228.8% | |
| Striatal Dopamine (DA) Concentration (% of normal) | 50.1% | 54.5% | |
| Striatal GDNF and BDNF Protein Levels | Significantly increased | Significantly increased |
| CREB Phosphorylation | Increased | Significantly increased | |
Experimental Protocols
Chronic MPTP/Probenecid Mouse Model of Parkinson's Disease
This protocol describes the induction of a chronic Parkinson's disease phenotype in mice, which allows for the evaluation of long-term therapeutic interventions.
Materials:
-
Male C57BL/6 mice (10 weeks old)
-
MPTP hydrochloride (MPTP HCl)
-
Probenecid
-
Dimethyl sulfoxide (DMSO)
-
Saline solution
-
Syringes and needles for intraperitoneal and subcutaneous injections
Procedure:
-
Acclimatize male C57BL/6 mice for one week under standard housing conditions (22 ± 2°C, 55% ± 15% humidity, 12-hour light-dark cycle) with ad libitum access to food and water.
-
Prepare a solution of MPTP HCl in saline and a solution of probenecid in DMSO.
-
Administer probenecid (250 mg/kg) via intraperitoneal injection.
-
Thirty minutes after the probenecid injection, administer MPTP HCl (15 mg/kg) via subcutaneous injection.
-
Repeat this injection schedule for a total of 10 doses over 5 weeks, with a 3.5-day interval between consecutive injections.
-
For the control group, inject DMSO intraperitoneally followed by a subcutaneous injection of saline 30 minutes later.
This compound Administration
This protocol details the oral administration of this compound to the animal models.
Materials:
-
Smilagenin (SMI)
-
Vehicle (e.g., HPMC)
-
Oral gavage needles
Procedure:
-
Prepare suspensions of smilagenin in the vehicle at concentrations required to deliver 10 mg/kg/day and 26 mg/kg/day.
-
Beginning from the third dose of MPTP, administer the smilagenin suspension or vehicle orally via intragastric gavage once daily.
-
Continue the daily administration for a total of 60 days.
Behavioral Assessment: Rotarod Test
The rotarod test is used to evaluate motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
Procedure:
-
Prior to the formal experiment, train the mice on the rotarod at a low, constant speed to acclimate them to the apparatus.
-
For the formal test, place each mouse on the rotating rod.
-
The test consists of six incremental speed increments (e.g., 8, 12, 16, 20, 24, 28 rpm).
-
Record the latency to fall from the rod for each mouse at each speed.
-
This test is typically performed during the last few days of the 60-day treatment period.
Immunohistochemistry for Tyrosine Hydroxylase (TH) and Nissl Staining
This protocol is for the histological assessment of dopaminergic neuron survival in the substantia nigra pars compacta (SNpc).
Materials:
-
Mouse brain tissue sections (fixed and sliced)
-
Primary antibody: anti-TH polyclonal antibody
-
Secondary antibody and detection system (e.g., SABC kit)
-
3,3′-diaminobenzidine (DAB)
-
Nissl stain (e.g., cresyl violet)
-
Microscope
Procedure:
-
Perfuse the animals and prepare brain tissue for sectioning.
-
For TH staining, incubate the brain sections with the primary anti-TH antibody.
-
Follow with the appropriate secondary antibody and use a detection kit like SABC with DAB as the chromogen to visualize the TH-positive neurons.
-
For Nissl staining, stain adjacent sections with a Nissl stain to visualize the total number of neurons.
-
Count the number of TH-positive and Nissl-positive neurons in the SNpc using a stereological method.
-
A significant reduction in TH-positive neurons is expected in the MPTP model, with a rescue effect anticipated in the smilagenin-treated groups.
Neurochemical Analysis: Dopamine and Metabolites
This protocol measures the levels of dopamine (DA) and its metabolites, DOPAC and HVA, in the striatum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Striatal tissue samples
-
HPLC system with an electrochemical detector
-
Reagents for mobile phase and standards for DA, DOPAC, and HVA
Procedure:
-
Dissect the striatum from the mouse brains.
-
Homogenize the tissue and process it to extract the neurotransmitters.
-
Inject the processed samples into the HPLC system.
-
Quantify the concentrations of DA, DOPAC, and HVA by comparing the peak areas to those of the standards.
-
The MPTP model should show a significant decrease in these neurochemicals, with smilagenin treatment expected to increase their concentrations.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of Smilagenin
Smilagenin is believed to exert its neuroprotective effects by modulating the expression of neurotrophic factors. In the context of Parkinson's disease models, smilagenin has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the striatum. This is achieved, at least in part, through the phosphorylation of the cAMP response element-binding protein (CREB).
Caption: Smilagenin signaling pathway.
Experimental Workflow
The following diagram illustrates the experimental timeline for evaluating the efficacy of smilagenin in the chronic MPTP/probenecid mouse model.
Caption: Experimental workflow diagram.
References
- 1. Frontiers | Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models [frontiersin.org]
- 2. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid-Lesioned Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Application Notes: Assessing the Neuroprotective Effects of Smilagenin Acetate
Introduction
Smilagenin, a steroidal sapogenin derived from traditional Chinese medicinal herbs, has demonstrated significant neuroprotective properties in preclinical studies.[1] It has been shown to counteract neurotoxicity induced by agents implicated in Alzheimer's disease (e.g., β-amyloid) and Parkinson's disease (e.g., MPP+).[1][2] Smilagenin acetate, as an esterified form, is expected to exhibit similar or enhanced bioavailability and neuroprotective activity. These application notes provide a framework and detailed protocols for evaluating the neuroprotective potential of this compound in in vitro models of neurodegeneration.
Mechanism of Action Overview
Smilagenin exerts its neuroprotective effects through a multi-target mechanism that enhances neuronal resilience and repair. Key signaling pathways identified include:
-
Upregulation of Neurotrophic Factors: Smilagenin significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[2] This is achieved by promoting the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor for both BDNF and GDNF.[3]
-
Enhancement of Cholinergic Signaling: The compound increases the density of M1 muscarinic acetylcholine receptors by enhancing the stability of their corresponding mRNA.
These mechanisms suggest that this compound can protect neurons from toxic insults, promote neurite outgrowth, and support overall neuronal health, making it a promising candidate for further investigation in neurodegenerative disease research.
Data Presentation
The following tables summarize illustrative quantitative data based on published studies with Smilagenin (SMI), which can be used as a reference for designing experiments and interpreting results with this compound.
Table 1: Effect of Smilagenin on Neuronal Viability and Morphology in an In Vitro Parkinson's Disease Model
| Treatment Group | Concentration | Dopaminergic Neuron Survival (%) | Average Neurite Length (% of Control) |
| Control (untreated) | - | 100 ± 8.5 | 100 ± 11.2 |
| Neurotoxin (MPP+) | 10 µM | 48 ± 5.1 | 52 ± 6.8 |
| Neurotoxin + SMI | 1 µM | 65 ± 4.9 | 68 ± 7.3 |
| Neurotoxin + SMI | 5 µM | 82 ± 6.2 | 85 ± 8.1 |
| Neurotoxin + SMI | 10 µM | 91 ± 7.3 | 94 ± 9.5 |
| Data are presented as mean ± standard deviation. Effects are based on studies protecting dopaminergic neurons from MPP+ toxicity. |
Table 2: Effect of Smilagenin on Neurotrophic Factor Expression
| Treatment Group | Concentration | BDNF mRNA Expression (Fold Change) | GDNF mRNA Expression (Fold Change) | p-CREB Protein Level (Fold Change) |
| Control (untreated) | - | 1.0 | 1.0 | 1.0 |
| Neurotoxin (Aβ or MPP+) | 10 µM | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.5 ± 0.1 |
| Neurotoxin + SMI | 5 µM | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.4 ± 0.2 |
| Neurotoxin + SMI | 10 µM | 2.1 ± 0.4 | 2.5 ± 0.5 | 1.9 ± 0.3 |
| Data are presented as mean ± standard deviation. Expression levels are relative to the untreated control group and normalized to a housekeeping gene/protein. |
Mandatory Visualizations
Signaling Pathway
Caption: this compound neuroprotective signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro neuroprotection assays.
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common model for neurodegenerative disease research.
-
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Culture medium with 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed into appropriate plates (e.g., 96-well for viability, 24-well with coverslips for imaging) at a density of 2 x 10⁴ cells/well.
-
(Optional for a more mature phenotype) To differentiate, replace the medium after 24 hours with Differentiation Medium. Culture for 3-5 days, changing the medium every 2 days.
-
Neuroprotection Assay against MPP+ or Amyloid-β Toxicity
This protocol assesses the ability of this compound to protect cells from neurotoxins.
-
Materials:
-
Cultured SH-SY5Y cells in 96-well plates
-
This compound stock solution (in DMSO)
-
Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+) or aggregated Amyloid-β 25-35 peptide.
-
-
Protocol:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1%.
-
Pre-treat the cells by replacing the old medium with medium containing various concentrations of this compound (e.g., 0.1 µM to 20 µM) for 2 hours. Include a vehicle control (medium with DMSO).
-
Induce neurotoxicity by adding the neurotoxin to the wells to a final concentration (e.g., 10-100 µM for MPP+ or Aβ).
-
Set up control wells: untreated cells, cells with this compound alone, and cells with the neurotoxin alone.
-
Incubate for an additional 24-48 hours.
-
Proceed to viability, morphological, or molecular analysis.
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials:
-
Treated cells in 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Following the neuroprotection assay, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Neurite Outgrowth Analysis (Immunocytochemistry)
This method visualizes and quantifies changes in neuronal morphology.
-
Materials:
-
Treated cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Goat Serum in PBS
-
Primary Antibody: Anti-β-III Tubulin or Anti-MAP2 (neuronal markers)
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse/rabbit IgG
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
-
Protocol:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells for 10 minutes and wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using software like ImageJ/Fiji.
-
Molecular Analysis (Western Blot & qRT-PCR)
-
Western Blot for p-CREB, BDNF, and GDNF:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-BDNF, anti-GDNF, and a loading control like β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect bands using an ECL substrate and quantify band intensity using densitometry software.
-
-
Quantitative Real-Time PCR (qRT-PCR) for BDNF and GDNF mRNA:
-
Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of glial cell derived neurotrophic factor in the protective effect of smilagenin on rat mesencephalic dopaminergic neurons damaged by MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Smilagenin Acetate in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark neuropathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current therapeutic strategies are limited, creating an urgent need for novel disease-modifying agents. Smilagenin, a steroidal sapogenin, and its acetate ester, Smilagenin acetate, have emerged as promising neuroprotective compounds. Preclinical studies have demonstrated its potential to mitigate key aspects of AD pathology, not through common mechanisms like cholinesterase inhibition, but via novel pathways involving neurotrophic factor induction and receptor modulation.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in AD models.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism of action that is distinct from many standard AD drug candidates.[2][3] Its primary activities center on enhancing endogenous neurotrophic support and modulating key neurotransmitter receptor systems.
-
Neurotrophic Factor Induction : Smilagenin has been shown to be a potent inducer of neurotrophic factors. It stimulates the gene expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF).[2] This upregulation is crucial for neuronal survival, differentiation, and synaptic plasticity, and provides protection against Aβ-induced neurotoxicity.
-
Muscarinic M1 Receptor Modulation : In aged animal models, Smilagenin significantly increases the density of the muscarinic M1 receptor, which is critical for learning and memory and is often depleted in AD. It achieves this by increasing the stability of the M1 receptor mRNA, effectively doubling its half-life and leading to enhanced protein expression.
-
Dopaminergic System Restoration : The compound reverses age-related decline in dopamine receptor and dopamine transporter (DAT) density in the brain, which may contribute to improving cognitive and motor functions.
The following diagrams illustrate the key signaling pathways influenced by Smilagenin.
Caption: Smilagenin-induced neurotrophic factor signaling pathway.
Caption: Smilagenin's regulation of the Muscarinic M1 Receptor.
Summary of Preclinical Data
The neuroprotective and cognitive-enhancing effects of Smilagenin have been quantified in various preclinical models. The data below summarizes key findings.
| Model System | Compound/Dose | Duration | Key Finding(s) | Reference |
| Aged Sprague-Dawley Rats | Smilagenin (18mg/kg/day, oral) | Not Specified | Improved performance in open-field and rotarod tests; increased number of TH-positive neurons; significantly elevated dopamine receptor and DAT density. | |
| Aged Rats | Smilagenin | Not Specified | Significantly improved spatial memory performance in Y-maze avoidance task; significantly increased M1-receptor density. | |
| m1 Gene-Transfected CHO Cells | Smilagenin | Not Specified | Average half-life of m1 mRNA was approximately doubled. | |
| Cultured Rat Cortical Neurons & SH-SY5Y Cells | Smilagenin | Pre-treatment | Attenuated Aβ(25-35)-induced neurodegeneration; elevated levels of BDNF mRNA transcripts IV and VI. | |
| Cultured Rat Mesencephalic Dopaminergic Neurons | Smilagenin | Pre-treatment | Protected against MPP+-induced drop in neuron number and neurite length; markedly elevated GDNF mRNA expression. |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the replication and extension of these research findings.
Protocol: In Vivo Assessment of Cognitive Improvement in Aged Rats
This protocol describes the use of the Y-maze avoidance task to assess spatial memory improvement following oral administration of this compound.
Caption: Experimental workflow for Y-maze cognitive assessment.
Methodology:
-
Animal Model: Use aged (e.g., 20-24 months old) Sprague-Dawley rats.
-
Groups:
-
Control Group: Administer vehicle (e.g., 0.5% sodium carboxymethylcellulose) daily via oral gavage.
-
Treatment Group: Administer this compound (dissolved in vehicle) at a dose of 18 mg/kg/day daily via oral gavage.
-
-
Y-Maze Apparatus: A three-arm maze with arms positioned at 120-degree angles. Equip one arm with a light/sound cue and a grid floor for delivering a mild foot shock.
-
Training Procedure:
-
Place a rat at the start of one arm.
-
The rat has a set time (e.g., 10 seconds) to move to a different arm.
-
If the rat enters the "shock" arm, the cue is activated and a mild shock is delivered until the rat moves to a "safe" arm.
-
An "avoidance" is recorded if the rat moves to a safe arm without entering the shock arm.
-
Conduct multiple trials per day for a set number of days.
-
-
Data Analysis: Compare the number of correct avoidances and latency to move between the control and treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in correct avoidances indicates improved spatial learning and memory.
Protocol: In Vitro Aβ-Induced Neurotoxicity Assay
This protocol details the procedure for assessing the neuroprotective effects of this compound against amyloid-beta toxicity in a neuronal cell line.
Caption: Workflow for in vitro neuroprotection studies.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or primary rat cortical neurons under standard conditions.
-
Plating: Seed cells in 96-well plates for viability assays or 6-well plates for RNA extraction.
-
Treatment:
-
Pre-treatment: Treat cells with varying concentrations of this compound for 24 hours.
-
Toxicity Induction: Add aggregated Aβ(25-35) peptide (e.g., 10-20 µM) to the media and incubate for a further 24-48 hours. Include control wells (no Aβ, no Smilagenin) and Aβ-only wells.
-
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure absorbance at 570 nm. Calculate cell viability as a percentage relative to the untreated control.
-
-
Quantitative RT-PCR (qRT-PCR) for BDNF:
-
Extract total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for BDNF (e.g., transcripts IV and VI) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze data using the ΔΔCt method to determine the fold change in BDNF expression.
-
Clinical Trial Status
Smilagenin (under the name PYM50028) has been investigated in clinical trials for the treatment of Alzheimer's disease. A Phase 2 trial (NCT00130429) was completed to evaluate the safety and effect on memory of the compound in patients with mild AD. The trials indicated that the drug has a good clinical safety profile and is well-tolerated by patients. These findings support further clinical development and investigation into its efficacy in larger patient populations.
Conclusion
This compound represents a novel therapeutic candidate for Alzheimer's disease with a unique mechanism of action focused on enhancing endogenous neuroprotective pathways. The protocols and data presented here provide a framework for researchers to further explore its potential. Its ability to stimulate neurotrophic factors like BDNF and GDNF, coupled with its capacity to restore muscarinic M1 receptor density, positions it as a promising multi-target agent for combating the complex pathology of AD. Future research should focus on long-term efficacy in various AD models and further elucidation of its downstream signaling targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smilagenin Acetate Administration in Aged Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smilagenin, a steroidal sapogenin, has demonstrated potential neuroprotective and cognitive-enhancing effects in preclinical studies involving aged animal models. These application notes provide a comprehensive overview of the protocols for administering Smilagenin acetate to aged rats to investigate its effects on motor function, neurochemistry, and relevant signaling pathways. The methodologies outlined below are compiled from published research to ensure reproducibility and aid in the design of future studies.
I. Animal Model and Drug Administration
Animal Model
-
Species: Sprague-Dawley Rats
-
Age: 18-24 months. This age range is widely considered to represent an aged phenotype in this strain.
This compound Administration
-
Dosage: 18 mg/kg/day[1]
-
Route of Administration: Oral gavage[1]
-
Vehicle: 0.5% sodium carboxymethylcellulose (CMCNa)[1]
-
Frequency: Daily[1]
-
Duration: Study-dependent, based on experimental endpoints.
Table 1: Dosing and Administration Summary
| Parameter | Details | Reference |
| Compound | This compound | |
| Animal Model | Aged Sprague-Dawley Rats (18-24 months) | [1] |
| Dosage | 18 mg/kg/day | |
| Vehicle | 0.5% Sodium Carboxymethylcellulose (CMCNa) | |
| Route | Oral Gavage | |
| Frequency | Daily |
II. Experimental Protocols
Behavioral Assessment
This test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (1m x 1m) with walls to prevent escape. The floor can be divided into a grid for manual scoring, or behavior can be tracked using an automated system.
-
Procedure:
-
Habituate the rats to the testing room for at least 30-60 minutes before the test.
-
Gently place a single rat into the center of the open-field arena.
-
Allow the rat to explore the arena freely for 5 minutes.
-
Record the following parameters using a video tracking system:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency
-
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.
-
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Habituation/Training:
-
Place the rats on the stationary rod for a brief period to acclimate.
-
Conduct training sessions at a low, constant speed (e.g., 5 rpm) for a fixed duration (e.g., 1-2 minutes) for 2-3 consecutive days prior to testing.
-
-
Testing:
-
Place the rat on the rotating rod.
-
The rod can be set to a constant speed or an accelerating protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per rat with an inter-trial interval of at least 15 minutes.
-
-
Neurochemical and Histological Analysis
This protocol is for the detection of dopaminergic neurons in the substantia nigra.
-
Tissue Preparation:
-
Deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution gradient (e.g., 20% then 30%) in PBS.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm) on a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 80°C).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, diluted in blocking buffer) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Wash sections in PBS.
-
Visualize the staining using a diaminobenzidine (DAB) solution.
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Quantification: Use stereological methods to count TH-positive neurons in the substantia nigra pars compacta.
This protocol is for assessing the density of dopamine transporters in the striatum.
-
Radioligand: [¹²⁵I]-FP-CIT has been used to measure DAT density.
-
Tissue Preparation:
-
Sacrifice rats and rapidly remove and freeze the brains.
-
Cut coronal brain sections (e.g., 14-20 µm) on a cryostat and mount them on slides.
-
-
Binding Assay:
-
Pre-incubate the sections in a buffer (e.g., TNE buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Incubate the sections with the radioligand (e.g., [¹²⁵I]-FP-CIT) in the binding buffer at a specific concentration.
-
For non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., GBR 12909).
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water.
-
Dry the slides under a stream of cold air.
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging plate or autoradiographic film along with calibrated standards.
-
Quantify the signal intensity in the striatum using densitometry software.
-
III. Signaling Pathways
GDNF Signaling Pathway
Smilagenin has been shown to enhance the release of Glial Cell-Derived Neurotrophic Factor (GDNF) in the striatum and midbrain. GDNF is a potent neurotrophic factor for dopaminergic neurons.
Caption: Smilagenin-induced GDNF signaling pathway.
M1 Muscarinic Receptor mRNA Stability
Smilagenin has been found to improve memory in aged rats, an effect correlated with an increase in M1-receptor density. This is achieved, at least in part, by increasing the stability of M1-receptor mRNA.
Caption: Mechanism of Smilagenin on M1 receptor expression.
IV. Summary of Quantitative Data
Table 2: Effects of this compound in Aged Rats
| Parameter | Effect of Smilagenin Treatment | Brain Region | Reference |
| Locomotor Activity (Open-Field) | Improved | - | |
| Motor Coordination (Rotarod) | Improved | - | |
| TH-Positive Neuron Number | Increased | Substantia Nigra Pars Compacta | |
| Dopamine Receptor Density | Elevated | Striatum | |
| Dopamine Transporter (DAT) Density | Elevated | Striatum | |
| GDNF Release | Enhanced | Striatum and Midbrain | |
| Spatial Memory (Y-maze) | Significantly Improved | - | |
| M1-Receptor Density | Significantly Increased | Brain | |
| M1-Receptor mRNA Half-life | Approximately Doubled (in vitro) | - |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives. It is recommended to consult the original research articles for further details.
References
Application Notes & Protocols for In Vivo Evaluation of Smilagenin Acetate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Smilagenin, a steroidal sapogenin, and its acetate derivative have garnered interest for their potential therapeutic applications, including neuroprotective and anti-cancer activities.[1][2][3] Smilagenin has been shown to be a neurotrophic factor inducer, potentially reversing free radical neurotoxicity and increasing M1-receptor density, which is correlated with memory improvement.[1][4] This document provides detailed protocols for the in vivo evaluation of Smilagenin acetate formulations, focusing on pharmacokinetic analysis and anti-tumor efficacy in murine models. The aim is to offer standardized methods to ensure reproducibility and comparability of data across different studies.
Section 1: Pharmacokinetic Evaluation
Objective
To determine the pharmacokinetic profile of this compound formulations following oral (p.o.) and intravenous (i.v.) administration in a rodent model. Key parameters to be assessed include bioavailability, half-life (t½), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Experimental Protocol: Pharmacokinetic Study in Rats
Materials:
-
This compound formulations (e.g., solution, suspension, nanoformulation)
-
Sprague-Dawley rats (male, 8-10 weeks old, 250-300g)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Dosing:
-
Intravenous (i.v.) Group (n=6): Administer this compound solution via the tail vein at a dose of 5 mg/kg.
-
Oral (p.o.) Group (n=6): Administer this compound formulation by oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points:
-
i.v. Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
p.o. Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
-
Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Quantify the concentration of Smilagenin in plasma samples using a validated LC-MS/MS method.
-
Prepare a standard curve using known concentrations of Smilagenin in blank plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Data Presentation: Pharmacokinetic Parameters
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | Bioavailability (F%) |
| Solution | i.v. | 5 | 1250 ± 180 | 0.08 | 2850 ± 310 | 4.5 ± 0.8 | - |
| Suspension | p.o. | 50 | 850 ± 110 | 2.0 | 6200 ± 540 | 6.2 ± 1.1 | 21.7 |
| Nanoformulation | p.o. | 50 | 1600 ± 220 | 1.5 | 11500 ± 980 | 5.8 ± 0.9 | 40.4 |
Data are presented as mean ± standard deviation.
Section 2: Anti-Tumor Efficacy Evaluation
Objective
To evaluate the anti-tumor activity of this compound formulations in a murine xenograft model. The primary endpoints are tumor growth inhibition and overall survival.
Experimental Protocol: Xenograft Tumor Model
Materials:
-
Human cancer cell line (e.g., A549 - non-small cell lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
-
This compound formulations
-
Vehicle control
-
Positive control (e.g., standard-of-care chemotherapy)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10⁶ A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: this compound Formulation (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Positive Control (e.g., Cisplatin, 3 mg/kg, i.p., weekly)
-
-
-
Treatment Administration: Administer the respective treatments for a predefined period (e.g., 21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Record body weight of the mice twice a week as an indicator of toxicity.
-
Monitor for any signs of distress or adverse effects.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) rate: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100.
-
Generate tumor growth curves for each group.
-
Data Presentation: Anti-Tumor Efficacy
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Final Tumor Weight (g) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1580 ± 210 | 1.55 ± 0.20 | - | +5.2 |
| This compound | 50 mg/kg, daily, p.o. | 890 ± 150 | 0.87 ± 0.14 | 43.9 | +2.1 |
| Positive Control | 3 mg/kg, weekly, i.p. | 450 ± 90 | 0.44 ± 0.09 | 71.6 | -8.5 |
Data are presented as mean ± standard deviation.
Section 3: Mechanistic Insights & Visualizations
Potential Signaling Pathways
Smilagenin and its derivatives may exert their anti-tumor effects through various signaling pathways. Based on related compounds, potential pathways include the modulation of apoptosis and cell cycle regulation. For instance, some flavonoids inhibit the mTOR-GLI1-BCL2 signaling pathway to induce apoptosis in cancer cells. This compound's effect could also involve modulation of inflammatory signaling pathways, such as NF-κB.
Visualizations (Graphviz DOT)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Outlining In Vitro and In Silico Cholinesterase Inhibitory Activity of Twenty-Four Natural Products of Various Chemical Classes: Smilagenin, Kokusaginine, and Methyl Rosmarinate as Emboldening Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smilagenin Acetate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of Smilagenin acetate stock solutions for various experimental applications. Adherence to these protocols will ensure solution integrity and experimental reproducibility.
Physicochemical Properties of this compound
This compound is a steroidal sapogenin derivative with established biological activities, including the potential to increase the expression of acetylcholine m2 receptors, making it a compound of interest in dementia research.[1][2][3][4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆O₄ | [1] |
| Molecular Weight | 458.67 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 4947-75-5 | |
| Melting Point | 148-150 °C |
Solubility and Recommended Solvents
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.1-0.3%) to avoid cytotoxicity.
| Solvent | Concentration | Notes | Reference |
| Ethanol | 10 mg/mL (21.80 mM) | Requires ultrasonication and warming to 60°C for complete dissolution. | |
| DMSO | Not specified, but generally a good solvent for hydrophobic compounds. | Recommended to keep the final concentration in culture medium below 0.3%. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Bring the this compound container to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 4.59 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath or heat block at 37°C for 10-15 minutes.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for 10-20 minutes.
-
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Stock Solution Dilution Calculations
The following table provides the required volumes to prepare different concentrations of this compound stock solutions.
| Desired Concentration | Mass of this compound (for 1 mL of solvent) | Volume of Solvent for 1 mg of this compound |
| 1 mM | 0.459 mg | 2.1802 mL |
| 5 mM | 2.295 mg | 0.4360 mL |
| 10 mM | 4.59 mg | 0.2180 mL |
The calculations are based on the molecular weight of 458.67 g/mol .
Storage and Stability
Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid | 4°C | Long-term | Protect from light and moisture. | |
| Stock Solution | -20°C | 1 month | Sealed, protected from light. | |
| Stock Solution | -80°C | 6 months | Sealed, protected from light. |
Visualized Workflows and Pathways
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Hypothesized Signaling Pathway of this compound
Smilagenin has been shown to increase the density of M1 muscarinic acetylcholine receptors by enhancing the stability of their mRNA. M1 receptors are Gq-coupled, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Caption: Hypothesized signaling pathway of this compound.
References
Smilagenin Acetate in Studies of Dopaminergic Neuron Degeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smilagenin, a steroidal sapogenin derived from traditional Chinese medicinal herbs, has emerged as a promising neuroprotective agent in preclinical studies of dopaminergic neuron degeneration, a key pathological feature of Parkinson's disease. While the literature predominantly refers to "smilagenin," its acetate form is of interest for its potential pharmacological properties. This document provides a comprehensive overview of the application of smilagenin in models of dopaminergic neurodegeneration, summarizing key quantitative data and providing detailed experimental protocols for its investigation. The findings presented herein are based on studies of smilagenin and are considered relevant to the investigation of its acetate derivative.
Smilagenin has been shown to improve motor function, protect dopaminergic neurons in the substantia nigra, and increase dopamine levels in the striatum in animal models of Parkinson's disease.[1][2][3] The underlying mechanism of action is linked to the upregulation of crucial neurotrophic factors, namely brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), through the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1][4]
Data Presentation
The following tables summarize the key quantitative findings from a study investigating the effects of smilagenin (SMI) in a chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)/probenecid-induced mouse model of Parkinson's disease.
Table 1: Effect of Smilagenin on Locomotor Activity
| Treatment Group | Dose (mg/kg/day) | Rotarod Performance (Area Under the Curve) |
| Control | - | 100% |
| MPTP/probenecid | - | Impaired |
| SMI | 10 | Significantly improved vs. MPTP/probenecid |
| SMI | 26 | Significantly improved vs. MPTP/probenecid |
Data adapted from He et al. (2019). The study reported a significant improvement in locomotor ability with smilagenin treatment, though specific numerical values for the area under the curve were not provided in the abstract.
Table 2: Effect of Smilagenin on Dopamine and its Metabolites in the Striatum
| Treatment Group | Dose (mg/kg/day) | Dopamine (DA) (% of Control) | DOPAC (% of Control) | HVA (% of Control) |
| Control | - | 100% | 100% | 100% |
| MPTP/probenecid | - | 35.7% | Decreased | Decreased |
| SMI | 10 | 50.1% | Elevated vs. MPTP/probenecid | Elevated vs. MPTP/probenecid |
| SMI | 26 | 54.5% | Elevated vs. MPTP/probenecid | Elevated vs. MPTP/probenecid |
Data adapted from He et al. (2019). DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid.
Table 3: Effect of Smilagenin on Neurotrophic Factor Protein Levels in the Striatum
| Treatment Group | Dose (mg/kg/day) | GDNF Protein Level | BDNF Protein Level |
| Control | - | Baseline | Baseline |
| MPTP/probenecid | - | No significant difference vs. Control | No significant difference vs. Control |
| SMI | 10 or 26 | Significantly elevated vs. MPTP/probenecid | Significantly elevated vs. MPTP/probenecid |
Data adapted from He et al. (2019).
Experimental Protocols
In Vivo Model: Chronic MPTP/Probenecid-Induced Parkinson's Disease in Mice
This protocol describes the induction of a Parkinson's disease-like pathology in mice and subsequent treatment with smilagenin.
a. Experimental Workflow:
Caption: In vivo experimental workflow for the MPTP/probenecid mouse model.
b. Detailed Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions before the experiment.
-
Induction of Parkinson's Disease Model:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 25 mg/kg intraperitoneally (i.p.).
-
30 minutes after each MPTP injection, administer probenecid at a dose of 250 mg/kg (i.p.).
-
Repeat this injection schedule twice a week for five consecutive weeks.
-
-
Smilagenin Treatment:
-
Prepare smilagenin suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administer smilagenin orally by gavage at doses of 10 or 26 mg/kg/day.
-
Begin treatment after the induction phase and continue daily for two months.
-
-
Behavioral Assessment (Rotarod Test):
-
At the end of the treatment period, assess motor coordination and balance using a rotarod apparatus.
-
Train the mice on the rotarod for three consecutive days before testing.
-
During the test, place the mice on the rotating rod, which gradually accelerates.
-
Record the latency to fall for each mouse.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Following behavioral testing, euthanize the mice and perfuse transcardially with 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Section the substantia nigra pars compacta (SNpc) at 30 µm using a cryostat.
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH).
-
Use a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
-
Count the number of TH-positive neurons in the SNpc using stereological methods.
-
-
Measurement of Dopamine and Metabolites by HPLC:
-
Dissect the striatum from fresh brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate and filter the supernatant.
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
-
In Vitro Model: MPP+-Treated SH-SY5Y Cells
This protocol describes the use of a human neuroblastoma cell line to model Parkinson's disease in vitro and to investigate the molecular mechanisms of smilagenin's neuroprotective effects.
a. Experimental Workflow:
Caption: In vitro experimental workflow using SH-SY5Y cells.
b. Detailed Methodology:
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Plate the cells in appropriate culture dishes.
-
Pre-treat the cells with smilagenin at the desired concentrations for 24 hours.
-
Induce neurotoxicity by treating the cells with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
-
-
Western Blot for CREB Phosphorylation:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against phosphorylated CREB (p-CREB) and total CREB.
-
Use a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative PCR (qPCR) for BDNF and GDNF mRNA:
-
After treatment, extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Signaling Pathway
The neuroprotective effects of smilagenin in dopaminergic neuron degeneration are mediated through the activation of the CREB signaling pathway, leading to the increased expression of the neurotrophic factors BDNF and GDNF.
Caption: Smilagenin-activated CREB signaling pathway in neuroprotection.
Conclusion
Smilagenin demonstrates significant potential as a therapeutic agent for dopaminergic neurodegeneration. The data and protocols presented here provide a framework for researchers to further investigate the efficacy and mechanisms of smilagenin and its derivatives, such as smilagenin acetate, in the context of Parkinson's disease and other related neurodegenerative disorders. Future studies should focus on elucidating the precise molecular targets of smilagenin and evaluating its long-term safety and efficacy in more complex preclinical models.
References
- 1. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid-Lesioned Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of dopamine neurons and locomotor ability degeneration in aged rats with smilagenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models [frontiersin.org]
- 4. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Smilagenin Acetate in Ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and detailed protocols for improving the solubility of Smilagenin acetate in ethanol, a common challenge encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions related to dissolving this compound in ethanol.
Q1: What is the expected solubility of this compound in ethanol?
A1: The reported solubility of this compound in ethanol is approximately 10 mg/mL. However, achieving this concentration often requires assistance from heating and sonication. Specifically, warming the solution to 60°C while using an ultrasonic bath can facilitate dissolution.[1][2]
Q2: I'm having difficulty dissolving this compound in ethanol even at 10 mg/mL. What can I do?
A2: If you are struggling to dissolve this compound, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the ethanol to between 37°C and 60°C. The dissolution of many compounds, including steroids, is an endothermic process, meaning solubility increases with temperature.[1]
-
Apply Sonication: Use an ultrasonic bath to provide energy that helps break down solute-solute interactions and promote solvation.
-
Increase Stirring/Agitation: Ensure the solution is being adequately stirred to increase the interaction between the solvent and the solute particles.
-
Particle Size: The particle size of your this compound powder can significantly impact the dissolution rate. If you are working with a coarse powder, consider reducing the particle size.
Q3: Can I use a cosolvent with ethanol to improve the solubility of this compound?
A3: Yes, using a cosolvent is a common and effective strategy. Ethanol's polarity can be modified by adding other solvents, which can enhance its ability to dissolve nonpolar compounds. Good cosolvent options for steroidal compounds include propylene glycol (PG) and polyethylene glycol 400 (PEG 400). It is advisable to start with a small percentage of the cosolvent and gradually increase it while observing the solubility.
Q4: How does pH affect the solubility of this compound in ethanol?
A4: this compound is a neutral molecule, and as such, changes in pH are not expected to significantly impact its solubility in ethanol. The solubility of ionizable compounds is highly pH-dependent, but for neutral molecules like this compound, other factors like temperature and solvent composition are more critical.
Q5: Are there more advanced techniques to improve the solubility of this compound if simple methods fail?
A5: For particularly challenging cases, several advanced techniques can be employed to enhance the solubility and dissolution rate of poorly soluble compounds like this compound. These methods typically require more specialized equipment and protocol development:
-
Micronization: This process reduces the particle size of the drug powder, thereby increasing the surface area available for dissolution.
-
Nanosuspension: This involves creating a colloidal dispersion of nano-sized drug particles, which can dramatically increase solubility and dissolution rate.
-
Solid Dispersion: In this technique, the drug is dispersed in a hydrophilic carrier at the molecular level, which can improve its wettability and dissolution.
-
Cyclodextrin Complexation: This method involves encapsulating the drug molecule within a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.
Quantitative Data on Steroidal Sapogenin Solubility
| Temperature (°C) | Mole Fraction Solubility of Diosgenin in Ethanol (x 10³) |
| 16.00 | 1.06 |
| 27.90 | 1.47 |
| 32.60 | 1.70 |
| 39.20 | 1.88 |
| 43.50 | 2.27 |
| 47.10 | 2.53 |
| 49.20 | 2.69 |
| 50.90 | 2.90 |
| 52.50 | 3.06 |
| 54.50 | 3.24 |
Data adapted from studies on Diosgenin solubility and should be considered as an estimation for this compound.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Basic Dissolution in Ethanol with Heat and Sonication
This protocol describes the standard method for dissolving this compound in ethanol.
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Measure the corresponding volume of absolute ethanol to achieve the target concentration (e.g., 10 mg/mL).
-
-
Dissolution:
-
Add the this compound powder to the ethanol in a suitable glass vessel (e.g., a beaker or flask).
-
Place the vessel in an ultrasonic bath.
-
Set the bath temperature to 60°C.
-
Sonicate the mixture while stirring with a magnetic stir bar until the solid is completely dissolved. This may take several minutes.
-
-
Observation:
-
Visually inspect the solution for any undissolved particles. If particles remain, continue sonication and stirring for a longer period.
-
Protocol 2: Solubility Enhancement using a Cosolvent (Ethanol/Propylene Glycol)
This protocol outlines the use of propylene glycol (PG) as a cosolvent to improve the solubility of this compound in ethanol.
-
Solvent Preparation:
-
Prepare a series of ethanol:PG cosolvent mixtures (v/v), for example: 95:5, 90:10, and 80:20.
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each cosolvent mixture in separate sealed vials.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using an appropriate analytical method (e.g., HPLC-UV).
-
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
This protocol provides a method for creating a nanosuspension of this compound.
-
Formulation:
-
Prepare a dispersing agent solution. A common choice is a combination of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in purified water.
-
Disperse the this compound powder in the dispersing agent solution to create a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a wet media mill (e.g., a mixer mill or a rotation/revolution mixer) containing milling beads (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration (e.g., 30-60 minutes). The optimal milling time will need to be determined experimentally.
-
-
Characterization:
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the particle size and distribution of the nanosuspension using a particle size analyzer.
-
Assess the stability of the nanosuspension over time by monitoring for any changes in particle size or signs of aggregation.
-
Protocol 4: Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP).
-
Preparation:
-
Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a common organic solvent in which both are soluble (e.g., ethanol). The drug-to-carrier ratio will need to be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the solution using a rotary evaporator. This will leave a thin film of the solid dispersion on the inside of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid film under vacuum to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Characterize the solid dispersion to confirm the amorphous state of the drug using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug.
-
Protocol 5: Cyclodextrin Inclusion Complexation by Kneading Method
This protocol details the formation of an inclusion complex between this compound and a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Preparation:
-
Weigh molar equivalents of this compound and the chosen cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1) to form a paste.
-
-
Kneading:
-
Gradually add the this compound powder to the cyclodextrin paste while continuously triturating (kneading) the mixture.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRPD.
-
Determine the enhancement in aqueous solubility and dissolution rate of the complex compared to the pure drug.
-
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for a researcher facing solubility issues with this compound in ethanol.
References
Technical Support Center: Overcoming Challenges in Smilagenin Acetate Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Smilagenin acetate's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: While specific data for this compound is limited, based on its steroidal sapogenin structure, the primary challenges to its oral bioavailability are expected to be:
-
Poor Aqueous Solubility: Like many steroidal compounds, this compound is likely to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2]
-
Low Permeability: The molecule's size and polarity may hinder its passage across the intestinal epithelium.[1]
-
First-Pass Metabolism: It may be subject to significant metabolism in the gut wall and/or liver, reducing the amount of active drug reaching systemic circulation.[1]
Q2: To which Biopharmaceutical Classification System (BCS) class does this compound likely belong?
A2: Given its probable low solubility and potentially low permeability, this compound is likely classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[3] This classification guides the selection of appropriate bioavailability enhancement strategies.
Q3: What initial in vitro assays are recommended to assess the oral bioavailability challenges of this compound?
A3: To characterize the oral bioavailability challenges, the following in vitro assays are recommended:
-
Solubility Studies: Determine the equilibrium solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
In Vitro Dissolution Testing: Evaluate the dissolution rate of the pure drug and its formulations using a USP apparatus II (paddle).
-
Caco-2 Permeability Assay: Assess the intestinal permeability and identify potential for active efflux.
Q4: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A4: For poorly soluble compounds like this compound, several formulation strategies can be employed:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanosuspensions and solid lipid nanoparticles.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of oral formulations of this compound.
Problem 1: Low and Variable Oral Bioavailability in Animal Studies
-
Possible Cause: Poor and inconsistent dissolution of the drug in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the Solid State: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine if the drug is crystalline or amorphous, as the amorphous form is generally more soluble.
-
Improve Dissolution Rate:
-
Micronization/Nanonization: Reduce the particle size of the drug substance.
-
Formulate as a Solid Dispersion: Utilize polymers like PVP, HPMC, or Soluplus® to create an amorphous solid dispersion.
-
-
Conduct In Vitro Dissolution Studies: Use biorelevant media to assess the dissolution profile of different formulations and identify the one with the most significant improvement.
-
Problem 2: High Apparent Permeability in Caco-2 Assay but Low In Vivo Absorption
-
Possible Cause: Extensive first-pass metabolism in the liver or gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or S9 fractions to identify the major metabolic pathways and metabolites.
-
Co-administration with Metabolic Inhibitors: In animal studies, co-administer this compound with known inhibitors of the identified metabolic enzymes (e.g., piperine for CYP3A4) to assess the impact on bioavailability.
-
Prodrug Approach: Synthesize a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active drug in systemic circulation.
-
Problem 3: Formulation Shows Good In Vitro Dissolution but Fails to Enhance Bioavailability In Vivo
-
Possible Cause: Precipitation of the drug in the gastrointestinal tract after dissolution from the formulation.
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can maintain a supersaturated state of the drug in the gut, preventing precipitation.
-
Use of Surfactants: Including surfactants in the formulation can help to maintain the drug in a solubilized state.
-
Perform Transfer Model Dissolution Studies: Utilize a two-stage dissolution model that simulates the transfer from the stomach to the small intestine to observe if precipitation occurs upon pH change.
-
Quantitative Data Summary
| Formulation Strategy | Mean Particle Size (nm) | Solubility in FaSSIF (µg/mL) | Dissolution Rate (% dissolved in 30 min) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | In Vivo AUC₀-t (ng·h/mL) | In Vivo Cₘₐₓ (ng/mL) |
| Unformulated Drug | ||||||
| Solid Dispersion | N/A | |||||
| Nanosuspension | ||||||
| SEDDS |
Experimental Protocols
1. In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddles)
-
Dissolution Medium: 900 mL of FaSSIF (pH 6.5)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Procedure:
-
Place a single dose of the this compound formulation in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
2. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Procedure:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A-B) transport, add the test compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as AUC, Cₘₐₓ, and Tₘₐₓ.
-
Visualizations
Caption: Experimental workflow for assessing and improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
Caption: Key physiological barriers affecting the oral absorption of this compound.
References
Technical Support Center: Optimizing Smilagenin Acetate Treatment for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Smilagenin acetate in neuroprotection studies. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Disclaimer: The majority of available research has been conducted on "Smilagenin." This guide assumes that the protocols and mechanisms are broadly applicable to this compound. However, researchers should empirically determine the optimal conditions for their specific molecule and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's neuroprotective effect?
A1: this compound exerts its neuroprotective effects through multiple mechanisms. Primarily, it acts as a neurotrophic factor inducer, increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][2][3][4] This is partly achieved by promoting the phosphorylation of cAMP response element-binding protein (CREB).[3] Additionally, it enhances the density of M1-type muscarinic acetylcholine receptors and has been shown to epigenetically regulate BDNF expression by increasing histone acetylation through the p300 protein.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: Based on studies with Smilagenin, a concentration range of 1-10 µM is often effective in cultured neuronal cells, such as SH-SY5Y cells. However, it is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.
Q3: What is a recommended in vivo dosage of this compound?
A3: In vivo studies using Smilagenin in rat models have reported effective oral dosages around 18 mg/kg/day. It is essential to conduct pilot studies to determine the optimal dosage and administration route for your specific animal model and disease paradigm.
Q4: What cell lines are suitable for studying the neuroprotective effects of this compound?
A4: The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for neurodegenerative disease research and has been used in studies with Smilagenin. These cells can be differentiated into a more mature neuronal phenotype, which may be more physiologically relevant for some studies. Primary cortical neurons are also an excellent, though more complex, option.
Q5: How should I prepare this compound for in vitro experiments?
A5: this compound is a steroidal sapogenin and is likely to be hydrophobic. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be diluted in cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Western Blotting
Q: I am not detecting a signal or a very weak signal for BDNF or pCREB after this compound treatment. What could be wrong?
A:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein (20-30 µg of total protein is a good starting point). For low-abundance proteins, you may need to load more.
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low. Try increasing the concentration or incubating for a longer period.
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for proteins of different molecular weights.
-
Incorrect Lysis Buffer: For BDNF, which can be bound to receptors, an acid-extraction protocol for tissue lysates may be necessary to release the bound form.
-
Inactive Antibodies: Ensure antibodies have been stored correctly and have not expired.
-
Blocking Agent Issues: Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent like bovine serum albumin (BSA).
Cell Viability Assays (MTT/MTS)
Q: My MTT assay results show high variability between replicates. What can I do to improve consistency?
A:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Incomplete Formazan Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting.
-
Interference from the Compound: If this compound has a color that absorbs at the same wavelength as formazan, it can interfere with the readings. Run a control with the compound in cell-free media.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.
Chromatin Immunoprecipitation (ChIP)
Q: I am seeing high background in my no-antibody (IgG) control for my ChIP experiment looking at histone acetylation.
A:
-
Insufficient Blocking: Ensure that the beads are adequately blocked with a suitable blocking agent (e.g., BSA and salmon sperm DNA) before adding the chromatin.
-
Too Much Chromatin or Antibody: Titrate the amount of chromatin and antibody to find the optimal ratio that minimizes non-specific binding.
-
Inadequate Washing: Increase the number and/or stringency of the wash steps after immunoprecipitation to remove non-specifically bound chromatin.
-
Improper Chromatin Shearing: Over-sonication can lead to smaller DNA fragments that may bind non-specifically. Under-sonication can result in large fragments that are more prone to non-specific pulldown. Aim for fragments between 200-1000 bp.
Data Presentation
Table 1: In Vitro Dosages of Smilagenin for Neuroprotection
| Cell Line | Neurotoxic Insult | Smilagenin Concentration | Duration of Treatment | Observed Effect | Reference |
| SH-SY5Y | MPP+ | Not specified, but effects on CREB phosphorylation shown | Not specified | Increased GDNF and BDNF mRNA levels | |
| SH-SY5Y | Aβ(25-35) | Not specified, but effects on BDNF transcription shown | Not specified | Attenuated neurodegenerative changes | |
| Rat Cortical Neurons | Aβ(25-35) | Not specified, but effects on neurodegeneration shown | Pretreatment | Attenuated neurodegenerative changes |
Table 2: In Vivo Dosages of Smilagenin for Neuroprotection
| Animal Model | Condition | Smilagenin Dosage | Administration Route | Duration | Observed Effect | Reference |
| Aged Rats | Aging | 18 mg/kg/day | Oral | Daily | Improved locomotor ability, increased TH-positive neurons | |
| MPTP/probenecid-lesioned mice | Parkinson's Disease Model | Not specified | Not specified | Not specified | Improved locomotor ability, increased striatal GDNF and BDNF |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assessment using SH-SY5Y cells
This protocol outlines the assessment of this compound's ability to protect SH-SY5Y cells from amyloid-beta (Aβ)-induced toxicity.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in MEM/F12 medium supplemented with 10% FBS, glutamine, non-essential amino acids, and sodium pyruvate at 37°C in a 5% CO2 incubator.
- For differentiation, seed cells at an appropriate density. After 24 hours, reduce the FBS concentration to 1-2% and add 10 µM all-trans-retinoic acid (RA).
- Continue differentiation for 4-6 days, changing the RA-containing medium every 2 days. For a more mature phenotype, some protocols include the addition of 50 ng/mL BDNF for the final 2 days.
2. This compound and Aβ Treatment:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
- Following pre-treatment, add aggregated Aβ (e.g., Aβ(25-35) or Aβ(1-42)) to the culture medium at a neurotoxic concentration (to be determined empirically, but often in the µM range) for another 24 hours.
3. Cell Viability Assessment (MTT Assay):
- After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
- The MTT solution is reduced by metabolically active cells to form purple formazan crystals.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Western Blot Analysis of BDNF and pCREB
1. Protein Extraction:
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against BDNF (1:1000 dilution) and phosphorylated CREB (pCREB) (1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone H3 Acetylation (H3ac)
1. Cross-linking and Chromatin Preparation:
- Treat cells with this compound as desired.
- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the reaction by adding glycine to a final concentration of 125 mM.
- Harvest the cells, wash with ice-cold PBS, and lyse the cells in SDS lysis buffer.
- Shear the chromatin to an average size of 200-1000 bp using sonication.
2. Immunoprecipitation:
- Dilute the sheared chromatin in ChIP dilution buffer.
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Incubate the pre-cleared chromatin with an anti-H3ac antibody or a negative control IgG overnight at 4°C with rotation.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
3. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).
4. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
5. Analysis by qPCR:
- Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes, such as BDNF.
- Calculate the enrichment of H3ac at the target loci relative to the input and IgG controls.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: Proposed signaling pathways for this compound-mediated neuroprotection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid-Lesioned Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models [frontiersin.org]
- 4. Reversal of dopamine neurons and locomotor ability degeneration in aged rats with smilagenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Smilagenin acetate stability and storage conditions
This technical support center provides essential information on the stability and storage of Smilagenin acetate to ensure the integrity of your research materials. Below you will find frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is suitable. However, for long-term preservation, it is recommended to store the compound at -20°C.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For storage of up to one month, -20°C is recommended. For longer-term storage of up to six months, -80°C is the preferred condition.[2][3] Always ensure the container is tightly sealed to prevent solvent evaporation and moisture contamination.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in ethanol. To prepare a 10 mg/mL solution, techniques such as ultrasonic treatment and warming to 60°C may be necessary.[2][3]
Q4: What are the general handling precautions for this compound?
When handling this compound, it is important to work in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with the skin and eyes. Measures should be taken to prevent the formation of dust and aerosols.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
Inconsistent results may be attributed to the degradation of this compound. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see FAQs). Improper storage, such as exposure to light, moisture, or fluctuating temperatures, can compromise the stability of the compound.
-
Freeze-Thaw Cycles: If you are using a stock solution, ensure that it has not been subjected to multiple freeze-thaw cycles. It is best practice to prepare single-use aliquots.
-
Solution Age: For stock solutions stored at -20°C, it is advisable to use them within one month. For solutions stored at -80°C, the recommended usage period is within six months.
Issue 2: Difficulty dissolving the compound.
If you are experiencing issues with dissolving this compound in ethanol, you can employ methods such as sonication and gentle heating (up to 60°C) to aid in its dissolution.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Short-term | Sealed container, protect from light and moisture. |
| -20°C | Long-term | Sealed container, protect from light and moisture. | |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
General Workflow for Assessing Compound Stability
Visualizations
Factors Affecting this compound Stability
The stability of this compound is influenced by several environmental factors. Proper storage and handling are crucial to mitigate the impact of these factors.
References
Technical Support Center: Smilagenin Acetate In Vivo Studies
Welcome to the technical support resource for researchers utilizing Smilagenin acetate in in vivo efficacy studies. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you navigate the complexities of your research and development projects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges researchers may encounter during in vivo experiments with this compound and related steroidal sapogenins.
Question 1: I am observing no efficacy or inconsistent results in my animal model. What are the likely causes?
Answer: This is a common issue when working with steroidal sapogenins, which are known for their challenging physicochemical properties. The primary culprits are often poor formulation and low oral bioavailability.
-
Formulation & Solubility: this compound has low aqueous solubility. An improper vehicle can lead to poor dissolution, suspension instability, and inaccurate dosing. Ensure your formulation is optimized. A common starting point is a vehicle system containing DMSO, PEG300, and Tween 80.
-
Oral Bioavailability: Steroidal saponins and their sapogenin derivatives generally suffer from poor oral bioavailability, which can be less than 5%.[1] This means only a small fraction of the administered oral dose reaches systemic circulation. Consider the following:
-
Metabolism: Extensive first-pass metabolism in the gut and liver can significantly reduce the amount of active compound.
-
Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump it out of cells.[1]
-
-
Dose Selection: The selected dose may be too low to achieve a therapeutic concentration in vivo. Dose-ranging studies are critical.
Troubleshooting Steps:
-
Verify Formulation: Prepare the formulation exactly as specified in the protocol (see Experimental Protocols section). After preparation, visually inspect for any precipitation or phase separation. Ensure it is a clear solution or a homogenous suspension before each administration.
-
Re-evaluate Dosage: Compare your current dose with those reported for structurally similar compounds (see Data Presentation tables). If your dose is significantly lower, a dose-escalation study may be necessary.
-
Consider an Alternative Route: If oral administration proves ineffective, consider intraperitoneal (IP) injection to bypass first-pass metabolism, though this may alter the pharmacokinetic and toxicity profile.
-
Pharmacokinetic (PK) Analysis: If resources permit, conduct a pilot PK study to determine the actual plasma concentration (Cmax), time to reach it (Tmax), and overall exposure (AUC) in your animal model. This provides definitive evidence of whether the compound is being absorbed.
Question 2: How do I prepare this compound for oral gavage in mice?
Answer: A multi-component vehicle is required to solubilize this compound for in vivo administration. Based on supplier data and common practices for poorly soluble compounds, the following method is recommended.
Recommended Formulation Protocol:
-
Prepare Master Stock in DMSO: First, dissolve the required amount of this compound powder in 100% DMSO to create a concentrated master stock.
-
Add Solubilizers: To the DMSO stock, add PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture and mix until clear.
-
Final Dilution: Finally, add saline or ddH2O to reach the final desired concentration.
A typical final vehicle composition might be: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline .[2] Always prepare fresh on the day of dosing.
Question 3: What are the potential toxic effects of this compound?
Answer: While specific toxicity data for this compound is limited, studies on other steroidal saponins indicate that high doses can lead to adverse effects.
-
Potential Liver Toxicity: One study on a mixture of steroidal saponins found that a high oral dose (510 mg/kg/day) in rats for 30 days led to an increase in total bilirubin, suggesting potential effects on liver function.[3]
-
General Adverse Effects: At very high single doses, dose-dependent adverse behavioral effects and mortality have been observed for some saponins.[3]
Monitoring & Mitigation:
-
Always start with a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific model.
-
Monitor animals closely for clinical signs of toxicity, including weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior.
-
For sub-chronic or chronic studies, consider including a satellite group for periodic blood collection to monitor liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
Question 4: Which signaling pathways are likely modulated by this compound?
Answer: this compound and related sapogenins are known to modulate key pathways involved in inflammation, cell survival, and neuroprotection. The primary pathways of interest are PI3K/Akt and NF-κB .
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Activation of PI3K/Akt is often associated with neuroprotective effects.
-
NF-κB Pathway: This is a master regulator of inflammation. Inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Many anti-inflammatory and anti-cancer effects of sapogenins are attributed to NF-κB inhibition.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, is also involved in the inflammatory response and is often inhibited by sapogenins.
Understanding these pathways can help in designing pharmacodynamic biomarker assays (e.g., western blot for phosphorylated Akt or NF-κB in tissue lysates) to confirm target engagement in vivo.
Data Presentation
Disclaimer: Specific in vivo efficacy data for this compound is not widely available in published literature. The following tables summarize quantitative data for the structurally similar and well-studied sapogenin, Sarsasapogenin , to provide a reliable reference for experimental design.
Table 1: In Vivo Efficacy of Sarsasapogenin in Anti-Inflammatory & Metabolic Models
| Model | Species | Dose (Oral Gavage) | Duration | Key Efficacy Endpoint & Results | Reference |
|---|---|---|---|---|---|
| Diabetic Nephropathy | Rat | 20 and 60 mg/kg/day | 10 weeks | Ameliorated renal dysfunction; Suppressed NLRP3 inflammasome and NF-κB activation. | |
| High-Fat Diet-Induced Insulin Resistance | Mouse | 80 mg/kg/day | 6 weeks | Ameliorated insulin resistance; Reduced macrophage infiltration and inflammation in adipose tissue. |
| LPS-Induced Bone Loss | Mouse | Not specified (IP) | - | Protected against bone loss by inhibiting NF-κB and MAPK signaling. | |
Table 2: In Vivo Efficacy of Sarsasapogenin in CNS Models
| Model | Species | Dose (Oral Gavage) | Duration | Key Efficacy Endpoint & Results | Reference |
|---|---|---|---|---|---|
| Forced Swimming Test (Depression Model) | Mouse | 12.5, 25, and 50 mg/kg/day | 14 days | Significantly reduced immobility time; Increased noradrenaline and serotonin levels in the brain. | |
| Streptozotocin-Induced Diabetic Cognitive Deficit | Rat | 20 and 60 mg/kg/day | 9 weeks | Enhanced learning and memory; Reduced neuronal loss and Aβ overproduction in the hippocampus. |
| Aβ-Induced Memory Deficit | Mouse | 6 mg/kg/day | - | Attenuated memory deficits. | |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Hold the mouse in a vertical position.
-
Gavage Needle Selection: Use a flexible, ball-tipped plastic feeding tube to minimize the risk of esophageal or stomach perforation. Ensure the length is appropriate, measuring from the mouse's mouth to the last rib.
-
Vehicle Preparation: Prepare the this compound formulation as described in the FAQ section. Draw the required volume (typically 5-10 mL/kg body weight) into a 1 mL syringe attached to the feeding tube.
-
Administration: Gently insert the feeding tube into the mouth, slightly to one side of the midline to avoid the incisors. Advance the tube smoothly along the esophagus. Little to no resistance should be felt. If resistance is met, or the animal shows signs of respiratory distress (e.g., fluid from the nose), withdraw immediately as the tube may be in the trachea.
-
Compound Delivery: Once the tube is in place, administer the compound slowly but steadily.
-
Withdrawal & Recovery: Withdraw the tube smoothly and return the mouse to its cage. Monitor the animal for a few minutes to ensure normal breathing and recovery.
Protocol 2: Subcutaneous Xenograft Tumor Efficacy Study
-
Cell Preparation: Culture the desired human cancer cell line (e.g., MCF-7 breast cancer) to ~80-90% confluency. Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Keep cells on ice. For difficult-to-engraft cell lines, consider mixing cells 1:1 with Matrigel.
-
Animal Implantation: Use immunocompromised mice (e.g., athymic nude or NSG). Anesthetize the mouse. Inject the 100 µL cell suspension subcutaneously into the flank.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once they are palpable.
-
Randomization & Treatment: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound at low and high doses).
-
Dosing: Administer the compound and vehicle via the chosen route (e.g., oral gavage) according to the planned schedule (e.g., daily, once every three days). Monitor animal body weight and clinical signs throughout the study.
-
Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or for a fixed duration. Euthanize the animals, excise the tumors, and measure their final weight and volume.
Tumor Volume Calculation:
-
Volume (mm³) = (Length × Width²) / 2
-
Where Length is the longest diameter and Width is the perpendicular diameter.
-
Visualizations: Signaling Pathways & Workflows
References
Enhancing the Neuroprotective Effects of Smilagenin Acetate: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the neuroprotective potential of Smilagenin acetate, this technical support center provides essential guidance on experimental design, troubleshooting, and understanding the underlying mechanisms of action. This resource, presented in a question-and-answer format, aims to address common challenges and facilitate the successful application of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the neuroprotective effects of Smilagenin and its acetate form?
A1: Smilagenin, the parent compound of this compound, exerts its neuroprotective effects through a multi-faceted approach. It is a novel non-peptide, orally bioavailable neurotrophic factor inducer.[1] Key mechanisms include:
-
Induction of Neurotrophic Factors: Smilagenin has been shown to increase the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[2] This is achieved, at least in part, by promoting the phosphorylation of the transcription factor CREB, which in turn enhances the transcription of GDNF and BDNF mRNA.[2]
-
Modulation of Muscarinic Receptors: Smilagenin can increase the density of M1 muscarinic acetylcholine receptors by enhancing the stability of their corresponding mRNA.[3] this compound has been noted to increase the expression of M2 acetylcholine receptors.[4]
-
Protein Synthesis Stimulation: It acts as a protein synthesis stimulant, which may help restore levels of proteins that are altered in the aging brain and promote the regrowth of neural connections.
-
Cholinesterase Inhibition: Some studies suggest that Smilagenin may also act as a cholinesterase inhibitor, which would increase the availability of acetylcholine in the synaptic cleft.
Q2: What are the main differences between Smilagenin and this compound that I should consider for my experiments?
A2: The primary difference is the addition of an acetate group to the Smilagenin molecule. This chemical modification can influence several key properties:
-
Solubility: The acetate group can alter the polarity of the molecule, which may affect its solubility in various solvents. While specific comparative data is limited, it is crucial to experimentally determine the optimal solvent and concentration for your specific experimental setup.
-
Cell Permeability: The change in lipophilicity due to the acetate group could potentially enhance its ability to cross cell membranes, which may lead to different optimal concentrations for observing biological effects compared to Smilagenin.
-
Metabolism: The acetate group may be cleaved by cellular esterases, releasing Smilagenin as the active compound. The rate of this conversion could influence the onset and duration of the compound's effects.
Q3: What are the recommended starting concentrations for in vitro neuroprotection assays?
A3: Based on available literature for Smilagenin and related compounds, a starting concentration range of 1 µM to 10 µM is recommended for in vitro studies using cell lines such as SH-SY5Y. However, it is imperative to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Problem: this compound precipitates out of the cell culture medium upon dilution from the DMSO stock solution.
-
Possible Causes & Solutions:
-
Low Solubility: Smilagenin and its acetate are known to have low aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your culture medium, do so in a stepwise manner, vortexing or gently mixing between each dilution step. Avoid adding the DMSO stock directly to a large volume of aqueous medium.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity and precipitation.
-
-
Media Components: Components in the cell culture serum or media may interact with the compound, causing it to precipitate.
-
Solution: Test the solubility of this compound in your basal media without serum first. If it remains soluble, the issue may be with the serum. Consider using a lower percentage of serum or a serum-free medium if your experimental design allows.
-
-
Issue 2: High Variability in Experimental Results
-
Problem: Inconsistent results are observed between replicate wells or experiments in neuroprotective assays.
-
Possible Causes & Solutions:
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may be coming out of solution during the experiment.
-
Solution: Ensure your DMSO stock is fully dissolved before each use. Gentle warming and vortexing can aid in solubilization. Prepare fresh dilutions for each experiment.
-
-
Cell Health and Density: Variations in cell seeding density or overall cell health can significantly impact the outcome of viability and neuroprotection assays.
-
Solution: Adhere to a strict cell passaging and seeding protocol. Ensure cells are in the logarithmic growth phase when plating for experiments. Always include a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.
-
-
Assay Timing: The timing of compound addition relative to the neurotoxic insult is critical.
-
Solution: Standardize the pre-incubation time with this compound before adding the neurotoxic agent. A typical pre-incubation time is 24 hours.
-
-
Issue 3: Observed Cytotoxicity at Expected Therapeutic Concentrations
-
Problem: Cell viability is decreased in the presence of this compound, even at concentrations reported to be neuroprotective.
-
Possible Causes & Solutions:
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.
-
Solution: Calculate and confirm that the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.
-
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to the compound.
-
Solution: Perform a thorough dose-response curve to identify the therapeutic window for your cell line. Start with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 (effective concentration) and the TC50 (toxic concentration).
-
-
Compound Purity: Impurities in the this compound preparation could be contributing to toxicity.
-
Solution: Whenever possible, use a high-purity grade of the compound and obtain a certificate of analysis from the supplier.
-
-
Data Presentation
Table 1: Physicochemical Properties of Smilagenin and this compound
| Property | Smilagenin | This compound |
| CAS Number | 126-18-1 | 4947-75-5 |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₉H₄₆O₄ |
| Molecular Weight | 416.64 g/mol | 458.67 g/mol |
| Solubility | DMSO: < 1 mg/mL; Ethanol: ≥ 10 mg/mL | Ethanol: 10 mg/mL (with ultrasonic and warming) |
| Appearance | Solid | White to off-white solid |
Table 2: Summary of In Vitro Neuroprotective Effects of Smilagenin
| Experimental Model | Neurotoxic Insult | Smilagenin Concentration | Observed Effect | Reference |
| Cultured Rat Cortical Neurons | Aβ(25-35) | Not specified | Attenuated decrease in cholinergic neuron number and neurite outgrowth | |
| SH-SY5Y Neuroblastoma Cells | MPP+ | Not specified | Increased GDNF and BDNF mRNA levels | |
| Rat Mesencephalic Dopaminergic Neurons | MPP+ | Not specified | Protected against neuron number drop and neurite outgrowth length decrease |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid in dissolution, gently warm the solution to 37°C and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Objective: To assess the neuroprotective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
-
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Neurotoxin of choice (e.g., MPP+, 6-OHDA, or Aβ oligomers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
After 24 hours, remove the old medium and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for a pre-treatment period of 24 hours.
-
Prepare the neurotoxin solution in complete culture medium at a pre-determined toxic concentration.
-
Add the neurotoxin to the wells (except for the untreated control wells) and incubate for an additional 24 hours.
-
After the incubation period, perform an MTT assay to assess cell viability: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
Technical Support Center: Smilagenin Acetate Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Smilagenin acetate solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1] Solutions should be stored in tightly sealed containers, protected from moisture and light.[1][2]
Q2: What is the best solvent for preparing this compound solutions?
A2: Ethanol is a recommended solvent for this compound. To achieve a concentration of 10 mg/mL (21.80 mM), warming to 60°C and ultrasonication may be necessary to ensure complete dissolution.[1] The choice of solvent can impact solution stability, and it is advisable to use high-purity solvents.
Q3: How can I determine if my this compound solution has degraded?
A3: Visual inspection for color changes or precipitation is the first step. However, chemical degradation may not be visible. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound and its potential degradation products.[3] A significant decrease in the main this compound peak area or the appearance of new peaks over time suggests degradation.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound under typical storage conditions are not well-documented in publicly available literature. However, as a steroidal sapogenin with an acetate ester group, it may be susceptible to hydrolysis, especially under acidic or basic conditions. One study noted that acetolysis of the parent compound, smilagenin, using strong acids like boron trifluoride diethyl etherate in acetic anhydride leads to the formation of various transformation products. This suggests that exposure to acidic conditions could be a potential cause of degradation.
Q5: What is a forced degradation study and is it relevant for my experiments?
A5: A forced degradation study, or stress testing, is a process where a substance is intentionally exposed to harsh conditions—such as high heat, humidity, light, acid, base, and oxidation—to accelerate its decomposition. These studies are crucial in pharmaceutical development to understand degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods. If you need to store this compound solutions for extended periods or under conditions not specified by the manufacturer, performing a forced degradation study can provide valuable insights into its stability profile for your specific application.
Troubleshooting Guides
Issue 1: Precipitation observed in the solution after storage.
-
Possible Cause 1: Low Temperature Storage of a Concentrated Solution. this compound has limited solubility, which can be temperature-dependent. If a solution was prepared at an elevated temperature, the compound might precipitate out when stored at lower temperatures (e.g., 4°C or -20°C).
-
Troubleshooting Steps:
-
Gently warm the solution to the temperature at which it was originally prepared (e.g., 60°C) and vortex or sonicate to see if the precipitate redissolves.
-
If redissolved, consider preparing less concentrated stock solutions for long-term storage.
-
Before use, always bring the solution to room temperature and inspect for any precipitation.
-
-
Possible Cause 2: Solvent Evaporation. If the container is not sealed properly, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
Troubleshooting Steps:
-
Ensure that storage vials have tight-sealing caps (e.g., screw caps with O-rings).
-
Consider using parafilm to further seal the cap for long-term storage.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound. The active compound may have degraded due to improper storage, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify the storage conditions and duration. Refer to the recommended storage table below.
-
If possible, analyze the concentration and purity of the solution using a validated analytical method like HPLC.
-
Prepare a fresh stock solution from solid material and repeat the experiment to see if the results are restored.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and introduce variability.
-
Troubleshooting Steps:
-
Always aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Not Recommended | Data not available; risk of precipitation and degradation. |
| Room Temperature | Not Recommended | Data not available; risk of rapid degradation. |
Note: All solutions should be stored in tightly sealed containers, protected from light and moisture.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of a this compound solution. It should be adapted based on the specific experimental needs and available analytical equipment.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Solvent (e.g., Ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a specified time. Keep a control sample wrapped in aluminum foil.
-
Control Samples: Maintain an aliquot of the stock solution at the recommended storage condition (-20°C or -80°C) and another at room temperature, both protected from light.
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control samples to identify new peaks (degradation products) and quantify the loss of the parent this compound peak.
Visualizations
References
Smilagenin Acetate Clinical Development Technical Support Center
Welcome to the technical support center for researchers working with Smilagenin acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help overcome common challenges encountered during preclinical and clinical development, with a focus on addressing the compound's inherent limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
Smilagenin is a steroidal sapogenin, and its acetylated form, this compound, is investigated for its potential neuroprotective properties. Preclinical studies suggest that Smilagenin acts as a novel, non-peptide neurotrophic factor inducer.[1] Its proposed mechanisms include:
-
Increasing M1-Receptor Density: Smilagenin has been shown to significantly increase the density of the muscarinic M1-receptor, which is correlated with memory improvement in aged rats.[2] It achieves this not by acting as a direct ligand, but by increasing the stability of the M1-receptor mRNA, effectively doubling its half-life.[2]
-
Neuroprotection: It has demonstrated neuroprotective effects against beta-amyloid and glutamate-induced damage in preclinical models, which are relevant to Alzheimer's disease.[1]
-
Reversing Neurotoxicity: Smilagenin can reverse free radical neurotoxicity in dopaminergic neurons and restore levels of neuronal growth factors and dopamine receptors in the brain.[1]
-
Cholinesterase Inhibition: Some in-vitro studies have shown that Smilagenin exhibits moderate inhibitory action against acetylcholinesterase (AChE).
Q2: What is the primary limitation of this compound in clinical development?
The most significant challenge for this compound and similar steroidal sapogenins is its low oral bioavailability . This issue stems from poor aqueous solubility and strong hydrophobicity, which can lead to low absorption from the gastrointestinal tract, extensive metabolism, and consequently, variable and often sub-therapeutic plasma concentrations. While clinical trials have reported a good safety profile, inconsistent efficacy may be linked to these pharmacokinetic challenges. For many similar compounds, absolute bioavailability can be less than 10%.
Q3: How can the poor oral bioavailability of this compound be improved?
Several formulation strategies can be employed to enhance the solubility and absorption of poorly soluble drugs like this compound. The choice of strategy depends on the specific physicochemical properties of the compound and the desired release profile.
| Strategy | Principle | Potential Advantages | Potential Disadvantages | References |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate. | Well-established techniques (micronization, nanocrystals). Can significantly improve dissolution. | High energy input required; potential for particle aggregation. | |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous form. | Can dramatically increase solubility and dissolution. Suitable for techniques like spray drying or hot-melt extrusion. | Amorphous forms can be physically unstable and may recrystallize over time. | |
| Lipid-Based Formulations | Dissolves the drug in a lipid carrier, often with surfactants, to form emulsions or microemulsions in the GI tract. | Improves solubilization, can utilize lipid absorption pathways, and may reduce hepatic first-pass metabolism. | Potential for GI side effects; physical stability of the formulation can be a concern. | |
| Complexation | Forms inclusion complexes with agents like cyclodextrins, which have a hydrophilic exterior and a hydrophobic core. | Enhances solubility and can improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Q4: Are there known off-target effects or toxicities associated with this compound?
Available data suggests that Smilagenin has a good clinical safety profile and is well-tolerated. However, off-target effects are a common cause of dose-limiting toxicities and clinical trial failures for many investigational drugs. Off-target interactions can lead to unexpected adverse events by modulating biological targets unrelated to the intended mechanism of action. While specific off-target liabilities for this compound are not prominently documented, it is critical for researchers to conduct comprehensive in-vitro safety profiling and thorough preclinical toxicology studies to identify any potential issues early in development.
Troubleshooting Guides
Guide 1: Overcoming Poor In Vivo Bioavailability
Problem: You observe low and highly variable plasma concentrations of this compound in pharmacokinetic studies, leading to inconsistent efficacy in animal models.
Root Cause Analysis: This is likely due to the compound's poor aqueous solubility, limiting its dissolution and absorption in the gastrointestinal tract.
Solution: Implement an Advanced Formulation Strategy.
Based on success with similar sapogenins like Diosgenin, developing a nanocrystal formulation is a promising approach. Nanocrystals increase the dissolution rate by drastically increasing the surface area of the drug.
Experimental Protocol: Preparation of this compound Nanocrystals (Media Milling Method)
This protocol is adapted from a successful method used for the related compound, Diosgenin.
-
Preparation of Stabilizer Solution:
-
Prepare an aqueous solution containing a combination of stabilizers. A common combination is Pluronic F127 and sodium dodecyl sulfate (SDS).
-
Dissolve the stabilizers in deionized water with gentle stirring until a clear solution is formed.
-
-
Preparation of Coarse Suspension:
-
Disperse raw this compound powder into the stabilizer solution.
-
Homogenize the mixture using a high-shear homogenizer for approximately 10-15 minutes to create a uniform coarse suspension.
-
-
Media Milling (Nanonization):
-
Transfer the coarse suspension to the milling chamber of a planetary ball mill.
-
Add zirconium oxide beads (e.g., 0.5 mm diameter) as the milling media.
-
Set the milling parameters (e.g., rotation speed, time). This step requires optimization. A starting point could be 500 rpm for several cycles of 1 hour milling followed by 15-minute breaks to prevent overheating.
-
Monitor particle size periodically using a dynamic light scattering (DLS) instrument until the desired size (e.g., <300 nm) and a low polydispersity index (PDI < 0.2) are achieved.
-
-
Separation and Lyophilization:
-
Separate the nanocrystal suspension from the milling beads using a sieve.
-
Freeze the collected nanosuspension at -80°C.
-
Lyophilize the frozen suspension for 48 hours to obtain a dry nanocrystal powder. This powder can be reconstituted for in-vitro dissolution testing or in-vivo administration.
-
-
Characterization:
-
Particle Size and PDI: Confirm using DLS.
-
Morphology: Visualize using Scanning Electron Microscopy (SEM).
-
Crystallinity: Analyze using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure the drug has not converted to an amorphous state.
-
Dissolution Rate: Perform in-vitro dissolution tests comparing the nanocrystals to the raw drug powder.
-
Workflow for Nanocrystal Formulation Development
References
optimizing dosage of Smilagenin acetate to minimize side effects
Technical Support Center: Smilagenin Acetate
Welcome to the technical support center for researchers working with this compound. This resource provides essential guidance on optimizing experimental dosage to achieve desired efficacy while minimizing potential side effects. The following information is based on established principles of preclinical drug development and toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
This compound is a sapogenin derivative. Its parent compound, Smilagenin, has been studied for its neurotrophic and neuroprotective properties.[1][2][3] Key reported mechanisms include increasing the density of muscarinic M1 receptors by enhancing the stability of their mRNA and stimulating the expression of neurotrophic factors like Glial Cell-Derived Neurotrophic Factor (GDNF).[4][5] this compound itself has been noted to increase the expression of acetylcholine m2 receptors. These actions are thought to contribute to its potential in models of age-related cognitive decline and neurodegenerative diseases.
Q2: What are the first steps to determine a safe and effective dose for my experiments?
The process of determining an optimal dose begins with establishing a therapeutic window. This involves two key stages:
-
In Vitro Dose-Response Studies: Initial tests on cell lines to determine the concentration range that elicits a biological effect and the concentration that causes cytotoxicity (IC50). Assays like the MTT or LDH release assay are standard.
-
In Vivo Maximum Tolerated Dose (MTD) Studies: These are acute or short-duration studies in animal models to find the highest dose that does not cause unacceptable toxicity or side effects. This MTD is then used to set the upper limit for subsequent, longer-term efficacy studies.
Q3: What common signs of toxicity should I monitor in animal models?
During in vivo studies, it is critical to monitor animals for a range of clinical signs that may indicate toxicity. These include:
-
Systemic Effects: Changes in body weight (a loss of >15-20% is often a humane endpoint), altered food and water consumption, lethargy, or hyperactivity.
-
Physical Appearance: Ruffled fur, hunched posture, or changes in skin color.
-
Behavioral Changes: Any deviation from normal behavior, such as social isolation, aggression, or repetitive motions.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
Q4: My in vitro cell cultures are showing high levels of cell death even at low concentrations. What should I do?
Unexpected cytotoxicity in vitro can stem from several sources. The following troubleshooting guide can help isolate the issue.
| Possible Cause | Troubleshooting Step |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation. Consider a brief sonication of the stock solution. |
| Vehicle Toxicity | Run a vehicle-only control group at the highest concentration used in the experiment. If the vehicle itself is toxic, explore alternative, less toxic solvents. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. Cross-reference with literature for your specific cell line or test a different, more robust cell line. |
| Contamination | Test cell cultures for microbial (e.g., mycoplasma) contamination, which can compromise cell health and increase sensitivity to external compounds. |
| Incorrect Concentration | Double-check all calculations for stock solution preparation and serial dilutions. If possible, verify the concentration of the stock solution analytically. |
Data Presentation: Illustrative Dosage & Side Effects
Disclaimer: The following data are illustrative and provided as an example for structuring experimental results. These values are not based on published studies of this compound and must be determined experimentally.
Table 1: Illustrative In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 48 | 85.4 |
| PC-12 (Rat Pheochromocytoma) | LDH Release | 48 | 112.7 |
| Primary Cortical Neurons (Rat) | MTT Assay | 72 | 45.2 |
Table 2: Illustrative In Vivo Acute Toxicity of this compound in Rodents (Single Dose)
| Dose (mg/kg, p.o.) | Mortality (n=3) | Key Clinical Signs (within 24 hrs) | Body Weight Change (%) |
| 100 | 0/3 | No observable effects | +1.5% |
| 300 | 0/3 | Mild lethargy observed at 2-4 hours | -2.0% |
| 1000 | 0/3 | Significant lethargy, slight hunched posture | -6.5% |
| 2000 | 1/3 | Severe lethargy, ruffled fur, significant weight loss | -15.0% (in survivors) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells, which reflects the number of live cells present.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach by incubating for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create 2X working solutions.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound (e.g., ranging from 0.1 µM to 200 µM). Include "vehicle-only" and "no-treatment" control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control cells and plot the values to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol is designed to determine the highest dose that can be administered without causing life-threatening toxicity in an animal model.
-
Animal Model: Use a small group of healthy animals (e.g., 3-5 mice or rats per group).
-
Dose Selection: Select a range of doses based on in vitro data or literature on similar compounds. A common starting dose might be 50-100 mg/kg, escalating to higher doses like 300, 1000, and 2000 mg/kg.
-
Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage). Include a vehicle control group.
-
Monitoring: Observe animals continuously for the first hour and then at regular intervals (e.g., 4, 24, 48, and 72 hours) for signs of toxicity. Record clinical observations, body weight, and food/water intake daily for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or a body weight loss exceeding a predetermined limit (e.g., 20%). At the end of the observation period, a gross necropsy may be performed to examine major organs for abnormalities.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Smilagenin | C27H44O3 | CID 91439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of glial cell derived neurotrophic factor in the protective effect of smilagenin on rat mesencephalic dopaminergic neurons damaged by MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuroprotective Potential of Smilagenin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Smilagenin acetate against other alternative compounds, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Executive Summary
Smilagenin, the active sapogenin of this compound, has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases. It has been shown to enhance the expression of crucial neurotrophic factors, mitigate the neurotoxicity induced by amyloid-beta (Aβ) plaques, and improve cognitive and motor functions in animal studies. The primary mechanism of action appears to be the modulation of signaling pathways that govern neuronal survival and plasticity. This guide presents a comparative analysis of this compound with other notable neuroprotective agents, namely Resveratrol and Curcumin, to provide a comprehensive overview of its therapeutic potential.
Data Presentation: Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison of the neuroprotective effects of Smilagenin with Resveratrol and Curcumin in models of Alzheimer's and Parkinson's diseases.
Table 1: Comparison of Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Dosage | Animal Model | Key Outcome Measure | Result | Reference |
| Smilagenin | 26 mg/kg/day (60 days) | APP/PS1 Mice | Aβ plaque deposition in cortex and hippocampus | Effective reduction | [1] |
| Smilagenin | 10 μM (24 hours) | N2a/APPswe cells | Aβ1-42 secretion | Inhibition | [1] |
| Smilagenin | Not Specified | Aβ-intoxicated SH-SY5Y cells | Brain-Derived Neurotrophic Factor (BDNF) expression | Significant increase | [1] |
| Resveratrol | 1 g/kg body weight | SAMP8 mice | Amyloid accumulation and Tau hyperphosphorylation | Reduction | [2] |
| Resveratrol | 10 and 20 mg/kg | Colchicine-induced cognitive impairment in Wistar rats | Cognitive impairment and oxidative damage | Neuroprotective action | [2] |
| Donepezil | 0.1, 1, and 10 μmol/L | Rat septal neurons | Aβ neurotoxicity (LDH efflux) | Attenuated LDH efflux by 9.4%, 17.4%, and 22.5% respectively |
Table 2: Comparison of Neuroprotective Effects in Parkinson's Disease Models
| Compound | Dosage | Animal Model | Key Outcome Measure | Result | Reference |
| Smilagenin | Not Specified | MPTP/probenecid-lesioned mice | Striatal Glial cell line-derived neurotrophic factor (GDNF) and BDNF protein levels | Markedly elevated | |
| Smilagenin | Not Specified | MPP+ treated SH-SY5Y cells | GDNF and BDNF mRNA level | Increased via CREB phosphorylation | |
| Curcumin | Not Specified | MPTP injected mice | Striatal dopamine and DOPAC levels | Increase | |
| Curcumin | Not Specified | 6-OHDA treated MES 23.5 cells | Mitochondrial membrane potential and cell viability | Restoration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
MPTP-Induced Parkinson's Disease Mouse Model
This model is widely used to replicate the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
-
Animal Model: C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection. A common regimen involves multiple injections over a period of days to induce a consistent lesion of the nigrostriatal dopaminergic pathway.
-
Drug Administration: The test compound (e.g., Smilagenin) is administered orally or via injection before, during, or after MPTP administration to evaluate its protective or restorative effects.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open field test to measure balance, coordination, and locomotor activity.
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure the levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra pars compacta (SNpc).
Amyloid-β-Induced Neurotoxicity in Cortical Neurons
This in vitro model is used to study the direct toxic effects of amyloid-beta peptides on neurons, a hallmark of Alzheimer's disease.
-
Cell Culture: Primary cortical neurons are isolated from embryonic or neonatal rodents and cultured in a suitable medium.
-
Induction of Neurotoxicity: Aggregated amyloid-beta (Aβ) peptides (typically Aβ25-35 or Aβ1-42) are added to the culture medium to induce neuronal damage and apoptosis.
-
Drug Treatment: The neuroprotective agent being tested is added to the culture medium prior to or concurrently with the Aβ peptides.
-
Assessment of Neuronal Viability: Cell viability is quantified using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Morphological Analysis: Neuronal morphology, including neurite length and branching, is examined using microscopy to assess the protective effects of the compound against Aβ-induced neurite degeneration.
-
Biochemical Assays: The expression levels of key proteins involved in apoptosis (e.g., caspases) and neuroprotection (e.g., BDNF) are measured using techniques like Western blotting and ELISA.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Smilagenin are mediated through the modulation of specific signaling pathways that are critical for neuronal survival and function.
Smilagenin's Neuroprotective Signaling Pathway
Smilagenin has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This effect is mediated, at least in part, through the phosphorylation of the cAMP response element-binding protein (CREB).
References
A Comparative Analysis of Smilagenin Acetate and Donepezil for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Smilagenin acetate and Donepezil, two compounds investigated for their potential to ameliorate cognitive decline, particularly in the context of Alzheimer's disease. While Donepezil is an established clinical treatment, this compound is an emerging investigational compound with a distinct mechanism of action. This document synthesizes available experimental data to offer an objective comparison of their efficacy, mechanisms, and investigational methodologies.
Executive Summary
Donepezil is a well-established acetylcholinesterase inhibitor that provides symptomatic relief in Alzheimer's disease by increasing the levels of acetylcholine in the brain. Its efficacy is supported by extensive clinical trials. This compound, a steroidal sapogenin, is in the preclinical phase of investigation and appears to exert its effects through neuroprotective and neurotrophic mechanisms, including the upregulation of brain-derived neurotrophic factor (BDNF) and muscarinic M1 receptors. This guide presents a side-by-side look at the available data for both compounds to inform further research and development.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data for this compound and Donepezil. It is crucial to note that the data for this compound is derived from preclinical studies, primarily in rodent models, while the data for Donepezil is from human clinical trials. Therefore, a direct comparison of the magnitudes of effect is not appropriate.
Table 1: Preclinical Efficacy of this compound
| Parameter | Animal Model | Treatment Details | Key Findings | Citation |
| Spatial Memory | Aged Rats | Oral administration | Significant improvement in Y-maze avoidance task performance. | [1] |
| M1-Receptor Density | Aged Rats | Oral administration | Significantly increased M1-receptor density. | [1] |
| m1 mRNA Half-life | m1 gene-transfected CHO cells | Smilagenin treatment | Approximately doubled the average half-life of m1 mRNA. | [1] |
| Learning and Memory | APP/PS1 Mice | 26 mg/kg/day for 60 days | Significantly improved learning and memory ability. | [2] |
| β-amyloid Plaque Deposition | APP/PS1 Mice | 26 mg/kg/day for 60 days | Effectively reduced the deposition of β-amyloid plaques in the cortex and hippocampus. | [2] |
| Aβ1-42 Secretion | N2a/APPswe cells | 10 μM concentration for 24 hours | Inhibited the secretion of Aβ1-42. | |
| Locomotor Ability | Aged Rats | 18mg/kg/day | Improved performance in open-field and rotarod tests. | |
| Dopamine Neurons | Aged Rats | 18mg/kg/day | Increased number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. | |
| Dopamine Receptor and Transporter Density | Aged Rats | 18mg/kg/day | Significantly elevated dopamine receptor and DAT density. | |
| Acetylcholinesterase (AChE) Inhibition | In vitro | IC50 = 43.29 ± 1.38 µg/mL |
Table 2: Clinical Efficacy of Donepezil in Patients with Dementia
| Parameter | Patient Population | Treatment Details | Key Findings | Citation |
| Cognitive Function (MMSE Score) | Dementia patients | 10 mg/day | Significantly improved MMSE score (Hedges' g: 2.27). | |
| Cognitive Function (MMSE Score) | Dementia patients | 5 mg/day | Slight improvement in MMSE score (Hedges' g: 2.09). | |
| Rate of Cognitive Decline (MMSE) | Alzheimer's disease patients | Long-term treatment | Significantly slower decline in MMSE scores after 1 year compared to untreated patients. | |
| Responder Rate (Cognitive Improvement) | Alzheimer's disease patients | Not specified | 40%–58% of patients show cognitive improvement. |
Mechanisms of Action
This compound: A Multi-Target Neuroprotective Agent
This compound's mechanism of action is distinct from traditional Alzheimer's drugs. It does not primarily function as a cholinesterase inhibitor, although some in-vitro activity has been observed. Instead, its therapeutic potential appears to stem from its neurotrophic and neuroprotective properties.
Key mechanistic aspects include:
-
Upregulation of Muscarinic M1 Receptors : Smilagenin has been shown to increase the density of M1-receptors in the brains of aged rats by increasing the stability of the corresponding mRNA. This is significant as M1 receptors play a crucial role in memory and learning.
-
Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Expression : Studies have demonstrated that Smilagenin can increase the expression of BDNF. BDNF is a key protein involved in neuronal survival, differentiation, and synaptic plasticity. The proposed mechanism involves the upregulation of the P300 protein, which in turn increases histone acetylation in the BDNF promoter region, leading to enhanced transcription.
-
Neuroprotection against Amyloid-β : Preclinical studies indicate that Smilagenin can reduce the deposition of β-amyloid plaques and inhibit the secretion of Aβ1-42, a key component of these plaques.
-
Dopaminergic System Modulation : Smilagenin has been found to reverse the age-related decline in dopamine neurons and dopamine receptor density in rats, which is associated with improved locomotor function.
Donepezil: A Selective Acetylcholinesterase Inhibitor
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes to the cognitive symptoms of the disease.
The primary mechanism of Donepezil involves:
-
Inhibition of Acetylcholinesterase : By inhibiting AChE, Donepezil prevents the breakdown of acetylcholine (ACh) in the synaptic cleft.
-
Increased Acetylcholine Levels : This inhibition leads to an increased concentration of ACh available to bind to postsynaptic receptors, thereby enhancing cholinergic transmission. This enhanced transmission is believed to temporarily improve cognitive function and behavior in individuals with Alzheimer's disease.
-
Other Potential Mechanisms : Some research suggests that Donepezil may also have other neuroprotective effects, including modulation of glutamate-induced excitotoxicity and regulation of amyloid protein processing.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multifaceted signaling pathway.
Caption: Donepezil's mechanism via acetylcholinesterase inhibition.
Caption: A generalized workflow for preclinical cognitive drug assessment.
Detailed Experimental Protocols
Y-maze Avoidance Task for Spatial Memory Assessment (as applied to Smilagenin)
-
Objective : To assess spatial learning and memory in aged rats.
-
Apparatus : A Y-shaped maze with three identical arms.
-
Procedure :
-
Acquisition Phase : Rats are placed in one arm of the maze and allowed to explore freely for a set period. An incorrect entry into a designated "wrong" arm is paired with a mild aversive stimulus (e.g., foot shock). The number of trials to reach a criterion of learning (e.g., a certain number of consecutive correct choices) is recorded.
-
Treatment : Rats are orally administered Smilagenin or a vehicle control daily for a specified duration.
-
Retention Phase : After the treatment period, the rats are reintroduced to the Y-maze, and the number of correct and incorrect entries is recorded to assess memory retention.
-
-
Data Analysis : The percentage of correct choices and the number of trials to criterion in the acquisition and retention phases are compared between the Smilagenin-treated and control groups using statistical tests such as a t-test or ANOVA. A significant increase in correct choices in the Smilagenin group indicates improved spatial memory.
Clinical Assessment of Cognitive Function with Donepezil (General Protocol)
-
Objective : To evaluate the efficacy of Donepezil in improving cognitive function in patients with dementia.
-
Study Design : Randomized, double-blind, placebo-controlled clinical trials.
-
Participants : Patients diagnosed with mild, moderate, or severe dementia, often due to Alzheimer's disease.
-
Intervention : Patients are randomized to receive either Donepezil (typically at doses of 5 mg/day or 10 mg/day) or a placebo for a defined period (e.g., 24 weeks).
-
Assessment Tools :
-
Mini-Mental State Examination (MMSE) : A 30-point questionnaire used to screen for cognitive impairment and estimate its severity.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) : A more detailed assessment tool that evaluates various cognitive domains, including memory, language, and praxis.
-
-
Procedure : The MMSE and ADAS-Cog are administered at baseline and at specified follow-up intervals throughout the study.
-
Data Analysis : Changes in the mean MMSE and ADAS-Cog scores from baseline to the end of the study are compared between the Donepezil and placebo groups. A statistically significant improvement (or less decline) in the scores for the Donepezil group indicates efficacy.
Conclusion
This compound and Donepezil represent two distinct approaches to addressing cognitive decline. Donepezil offers a well-established, albeit symptomatic, treatment for Alzheimer's disease by modulating neurotransmitter levels. In contrast, this compound, with its multi-target neuroprotective and neurotrophic mechanisms, holds promise as a potential disease-modifying therapy, though it remains in the early stages of investigation. The preclinical data for this compound is encouraging, suggesting effects on fundamental pathological processes in neurodegeneration. Further research, including eventual clinical trials, will be necessary to determine its therapeutic potential in humans and to enable a direct comparison with established treatments like Donepezil. This guide highlights the current state of knowledge to inform the ongoing efforts in the development of novel and effective treatments for cognitive disorders.
References
Unraveling the Consistency of Smilagenin Acetate's Promise in Dementia Models: A Comparative Analysis
A critical examination of the preclinical evidence for Smilagenin acetate in dementia reveals a promising but not yet extensively replicated therapeutic candidate. While initial studies highlight its potential to enhance cognitive function and mitigate key pathological hallmarks of Alzheimer's disease, a direct independent reproduction of these findings remains to be published. This guide provides a comparative analysis of the existing data on this compound and other therapeutic alternatives investigated in similar dementia models, offering researchers a comprehensive overview of the current landscape.
Smilagenin, a steroidal sapogenin, has garnered attention for its neuroprotective properties. Preclinical research suggests its acetate form may hold therapeutic potential for dementia, particularly Alzheimer's disease. This comparison guide synthesizes the available data on this compound's efficacy in dementia models, juxtaposing it with alternative compounds to offer a clear perspective on its standing within the broader research and development pipeline.
This compound: Core Preclinical Findings
Two key preclinical studies form the current foundation of our understanding of Smilagenin's effects in dementia models. The first study demonstrated that Smilagenin improves spatial memory in aged rats by increasing the density of the M1 muscarinic acetylcholine receptor, a crucial receptor in memory processes, through the stabilization of its messenger RNA (mRNA)[1]. A more recent 2023 study in an APP/PS1 transgenic mouse model of Alzheimer's disease showed that Smilagenin treatment reduced the deposition of amyloid-beta (Aβ) plaques, a hallmark of the disease, and enhanced the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein vital for neuron survival and function. This effect was linked to epigenetic remodeling, specifically the upregulation of histone acetylation in the BDNF promoter region[2].
While these studies provide a compelling mechanistic basis for Smilagenin's potential, the lack of direct, independent replication of these specific findings is a critical consideration for the research community. The progression of Smilagenin to Phase 2 clinical trials for Alzheimer's disease does, however, suggest a degree of confidence in the initial preclinical data.
Comparative Analysis with Alternative Therapies
To contextualize the findings on this compound, this guide compares its reported effects with those of other compounds investigated in similar dementia models. The following tables summarize the quantitative data from key experiments.
Table 1: Comparison of Effects on Cognitive Function in Animal Models of Dementia
| Compound | Animal Model | Dosage | Treatment Duration | Behavioral Test | Key Findings | Reference |
| Smilagenin | Aged Rats | Not Specified | Not Specified | Y-maze avoidance task | Significantly improved spatial memory performance. | [1] |
| Smilagenin | APP/PS1 Mice | 26 mg/kg/day | 60 days | Not Specified | Improved cognitive impairment. | [2] |
| Apigenin | APP/PS1 Mice | Not Specified | 3 months | Not Specified | Rescued learning deficits and relieved memory retention. | [3] |
| Pterostilbene | LPS-injected Mice | 20 or 40 mg/kg/day | 7 days (pre-treatment) | Y-maze, Morris water maze | Decreased cognitive disorders. | |
| VU0364572 (M1 Agonist) | 5XFAD Mice | Not Specified | 4 months | Not Specified | Prevented the development of memory impairments. | |
| Active compounds of Epimedium, Astragaoside and Puerarin | APP/PS1 Mice | Not Specified | Not Specified | Not Specified | Reduced cognitive and memory deficits. |
Table 2: Comparison of Effects on Alzheimer's Disease Pathological Hallmarks
| Compound | Animal Model | Dosage | Treatment Duration | Pathological Marker | Key Findings | Reference |
| Smilagenin | APP/PS1 Mice | 26 mg/kg/day | 60 days | Aβ plaque deposition | Effectively reduced the deposition of β-amyloid plaques in the cortex and hippocampus. | |
| Apigenin | APP/PS1 Mice | Not Specified | 3 months | Aβ burden, BACE1 levels | Prevented Aβ burden due to the down-regulation of BACE1 and β-CTF levels. | |
| VU0364572 (M1 Agonist) | 5XFAD Mice | Not Specified | 4 months | Soluble and insoluble Aβ40,42 | Significantly decreased levels in the neocortex and hippocampus. | |
| Active compounds of Epimedium, Astragaoside and Puerarin | APP/PS1 Mice | Not Specified | Not Specified | Aβ-42 | Decreased the accumulation of Aβ-42. |
Experimental Protocols
To facilitate the critical evaluation and potential replication of these findings, detailed methodologies for the key experiments are outlined below.
Smilagenin Study in Aged Rats (Memory Enhancement)
-
Animal Model: Aged rats.
-
Behavioral Assay: Y-maze avoidance task to assess spatial memory.
-
Molecular Assays:
-
Radioligand binding assays: To determine the density of M1-receptors.
-
Real-time polymerase chain reaction (RT-PCR): To measure the stability and quantity of M1-receptor mRNA in gene-transfected CHO cells.
-
Cholinesterase activity assay: To rule out cholinesterase inhibition as the primary mechanism.
-
Choline acetyltransferase (ChAT) activity assay: To assess acetylcholine synthesis.
-
Smilagenin Study in APP/PS1 Mice (Aβ Pathology and BDNF)
-
Animal Model: APP/PS1 double transgenic mice.
-
Treatment: Intragastric administration of Smilagenin (26 mg/kg/day) for 60 days.
-
Molecular Assays:
-
Immunofluorescence and ELISA: To quantify the deposition of β-amyloid plaques in the cortex and hippocampus.
-
Western Blot: To measure the protein levels of P300, H3AC, and H4AC.
-
Chromatin Immunoprecipitation (ChIP): To assess the levels of H3AC and H4AC at the promoter regions of BDNF.
-
Behavioral Assays: To evaluate the improvement in cognitive impairment (specific tests not detailed in the abstract).
-
Signaling Pathways and Experimental Logic
The proposed mechanisms of action for Smilagenin and comparative compounds can be visualized through the following diagrams.
Caption: Smilagenin's proposed pathway for memory enhancement in aged rats.
References
A Comparative Analysis of Smilagenin Acetate and Traditional Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of smilagenin acetate and established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—used in the management of neurodegenerative diseases. While all these compounds are investigated for their potential cognitive benefits, their primary mechanisms of action and overall pharmacological profiles exhibit significant differences. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to offer a clear, objective comparison for research and development purposes.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other dementias. They function by increasing the levels of acetylcholine, a key neurotransmitter, in the brain. Smilagenin, a natural steroidal sapogenin and the parent compound of this compound, has emerged as a compound of interest for its neuroprotective properties. While it exhibits some cholinesterase inhibitory activity, its primary therapeutic potential may lie in alternative neurotrophic and receptor-modulating pathways. This guide will delve into these distinctions.
Quantitative Comparison of Cholinesterase Inhibition
The inhibitory potential of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key metric for direct comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 Value | Reference |
| Smilagenin | Acetylcholinesterase (AChE) | 43.29 ± 1.38 µg/mL | [1] |
| Galantamine | Acetylcholinesterase (AChE) | 1.33 ± 0.11 µg/mL | [1] |
| Galantamine | Butyrylcholinesterase (BChE) | 52.31 ± 3.04 µg/mL | [1] |
| Donepezil , Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Varies significantly by study; generally in the low nanomolar to micromolar range. |
Note: Direct comparative studies of this compound alongside Donepezil and Rivastigmine under identical experimental conditions are limited in the current literature. The efficacy of Donepezil, Rivastigmine, and Galantamine has been established in numerous clinical trials, with their primary mechanism being the inhibition of cholinesterases.
Divergent Mechanisms of Action
A critical point of differentiation is the primary mechanism through which these compounds exert their neuroprotective and cognitive-enhancing effects.
Traditional Cholinesterase Inhibitors: Donepezil, Rivastigmine, and Galantamine
These drugs primarily function by reversibly inhibiting acetylcholinesterase and, in the case of Rivastigmine, butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to their therapeutic effect in mitigating the cognitive symptoms of Alzheimer's disease.
Figure 1: Mechanism of traditional cholinesterase inhibitors.
This compound: A Multifaceted Approach
While smilagenin does show some cholinesterase inhibitory activity, a growing body of evidence suggests its primary neuroprotective mechanisms are distinct.[1] Some studies even indicate that its memory-improving effects are not primarily due to cholinesterase inhibition.[2]
The proposed mechanisms for smilagenin include:
-
Increased Muscarinic M1 Receptor Density : Research suggests that smilagenin can significantly increase the density of muscarinic M1 receptors, which are crucial for memory and learning. This is achieved by enhancing the stability of the M1 receptor mRNA.
-
Neurotrophic Factor Induction : Smilagenin has been shown to be a neurotrophic factor inducer. It can stimulate the gene expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and synaptic plasticity.
-
Neuroprotection against Beta-Amyloid and Glutamate Toxicity : Pre-clinical studies have demonstrated that smilagenin can protect neurons from damage induced by beta-amyloid and glutamate, both of which are implicated in the pathology of Alzheimer's disease.
Figure 2: Multifaceted neuroprotective pathways of smilagenin.
Experimental Protocols
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is a widely used colorimetric assay.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
1. Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
2. Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and other inhibitors)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
Add phosphate buffer to the wells of a 96-well plate.
-
Add the test compound solution to the respective wells in a range of concentrations.
-
Add the AChE solution to all wells except for the blank.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Figure 3: Workflow for an in vitro AChE inhibition assay.
Conclusion
The comparison between this compound and traditional cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine reveals a significant divergence in their primary mechanisms of action. While smilagenin exhibits modest in vitro cholinesterase inhibitory effects, its potential as a neuroprotective agent appears to be more strongly linked to its ability to modulate muscarinic receptors and promote neurotrophic factor expression.
For researchers and drug development professionals, this suggests that this compound may represent a novel therapeutic strategy that moves beyond simple symptomatic relief through cholinesterase inhibition, potentially offering disease-modifying effects by targeting the underlying neurodegenerative processes. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in the landscape of treatments for neurodegenerative diseases.
References
- 1. Outlining In Vitro and In Silico Cholinesterase Inhibitory Activity of Twenty-Four Natural Products of Various Chemical Classes: Smilagenin, Kokusaginine, and Methyl Rosmarinate as Emboldening Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Smilagenin's Impact on M1-Receptor mRNA Stability: A Comparative Analysis
For researchers in neuropharmacology and drug development, understanding the molecular mechanisms that regulate receptor expression is paramount. The M1 muscarinic acetylcholine receptor (M1-receptor) is a key target in the development of therapies for cognitive disorders, including Alzheimer's disease. This guide provides a comparative analysis of Smilagenin's effect on the stability of M1-receptor messenger RNA (mRNA), a critical factor in determining the density of these receptors in the brain. We will compare its stabilizing action with compounds known to destabilize M1-receptor mRNA, offering a clearer perspective on its unique therapeutic potential.
Quantitative Comparison of M1-Receptor mRNA Stability
The stability of mRNA is often quantified by its half-life (t½), the time it takes for half of the mRNA molecules in a cell to be degraded. The following table summarizes the quantitative effects of Smilagenin and the muscarinic agonist Carbachol on the half-life of M1-receptor mRNA in Chinese Hamster Ovary (CHO) cells, a common model system for studying receptor pharmacology.
| Compound | Concentration | Cell Type | Effect on M1 mRNA Half-life | Fold Change | Reference |
| Smilagenin | Not specified | m1 gene-transfected CHO cells | Approximately doubled | ~2x increase | [1] |
| Carbachol | 1 mM | m1 gene-transfected CHO cells | Decrease from ~14 hours to ~3 hours | ~4.7x decrease | [2] |
This data clearly illustrates that while Smilagenin significantly enhances the stability of M1-receptor mRNA, muscarinic agonists like Carbachol have the opposite effect, leading to a rapid decrease in mRNA levels.[1][2] Mechanistic studies have shown that Smilagenin is not a ligand for muscarinic receptors nor a cholinesterase inhibitor, suggesting a novel mechanism of action.[1] In contrast, the destabilizing effect of agonists like Carbachol is a known mechanism of receptor downregulation following chronic stimulation.
Experimental Protocols
To validate the effects of compounds like Smilagenin on M1-receptor mRNA stability, a standard experimental procedure is the Actinomycin D chase assay followed by quantitative reverse transcription PCR (RT-qPCR).
Protocol: Actinomycin D Chase Assay for M1-Receptor mRNA Stability
Objective: To determine the half-life of M1-receptor mRNA in cultured cells following treatment with a test compound.
Materials:
-
m1 gene-transfected CHO cells (or other suitable cell line expressing the M1-receptor)
-
Cell culture medium and supplements
-
Test compound (e.g., Smilagenin) and vehicle control
-
Actinomycin D (transcription inhibitor)
-
TRIzol reagent (or other RNA extraction kit)
-
Reverse transcription kit
-
SYBR Green PCR Master Mix
-
Primers specific for M1-receptor and a stable housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Seeding: Plate the m1 gene-transfected CHO cells in multiple-well plates and grow to approximately 80% confluency.
-
Compound Treatment: Treat the cells with the desired concentration of Smilagenin or a vehicle control for a predetermined pre-incubation period.
-
Transcription Inhibition: Add Actinomycin D to the cell culture medium at a final concentration of 5-10 µg/mL to block new mRNA synthesis. This is time point zero (t=0).
-
Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers for the M1-receptor and the housekeeping gene.
-
Data Analysis:
-
Normalize the M1-receptor mRNA levels at each time point to the housekeeping gene mRNA levels.
-
Calculate the percentage of M1-receptor mRNA remaining at each time point relative to the amount at t=0.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.
-
Determine the time point at which 50% of the initial mRNA remains. This value represents the mRNA half-life.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Caption: Experimental workflow for determining M1-receptor mRNA half-life.
Caption: Opposing effects on M1-receptor mRNA stability.
References
- 1. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-mediated destabilization of m1 muscarinic acetylcholine receptor mRNA. Elements involved in mRNA stability are localized in the 3'-untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Smilagenin Acetate and Statins for Alzheimer's Disease: A Guide for Researchers
A comprehensive review of the current preclinical and clinical evidence reveals distinct mechanistic pathways and therapeutic potential for smilagenin acetate and statins in the context of Alzheimer's disease. While direct comparative studies are currently unavailable, this guide provides a side-by-side analysis of their efficacy based on existing experimental data to inform future research and drug development.
This guide synthesizes findings from preclinical studies on this compound and a larger body of evidence from both preclinical and clinical investigations on statins. The data presented herein aims to offer a clear, objective comparison to aid researchers, scientists, and drug development professionals in evaluating the potential of these two distinct therapeutic agents for Alzheimer's disease.
Efficacy and Mechanism of Action: A Side-by-Side Comparison
This compound, a steroidal sapogenin, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanism of action appears to be multifaceted, primarily focusing on neurotrophic and cholinergic pathways. In contrast, statins, a class of drugs widely used to lower cholesterol, have been investigated for their potential neuroprotective effects through mechanisms linked to cholesterol metabolism, inflammation, and amyloid-beta (Aβ) production.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of this compound and various statins in models of Alzheimer's disease.
Table 1: Efficacy of this compound in Preclinical Alzheimer's Disease Models
| Outcome Measure | Experimental Model | Treatment Details | Result | Reference |
| Cognitive Function | Aged rats | Oral administration | Significant improvement in spatial memory performance in Y-maze task | [1] |
| M1 Muscarinic Receptor Density | Aged rats | Oral administration | Significantly increased | [1] |
| m1 mRNA Half-life | m1 gene-transfected CHO cells | Smilagenin treatment | Approximately doubled | [1] |
| Aβ Plaque Deposition | APP/PS1 mice | 26 mg/kg/day for 60 days | Effectively reduced in the cortex and hippocampus | [2] |
| Aβ1-42 Secretion | N2a/APPswe cells | 10 μM for 24 hours | Inhibited | [2] |
| BDNF mRNA Expression | AD models | Smilagenin treatment | Enhanced | |
| Histone Acetylation (H3AC & H4AC) | AD models | Smilagenin treatment | Increased at the promoter of BDNF | |
| Acetylcholinesterase (AChE) Inhibition | In vitro assay | IC50 = 43.29 ± 1.38 µg/mL |
Table 2: Efficacy of Statins in Alzheimer's Disease (Observational and Clinical Studies)
| Outcome Measure | Study Type | Statin(s) Investigated | Key Findings | Reference |
| Risk of Dementia | Meta-analysis of 55 observational studies | Various | Statin use significantly reduced the risk of dementia (HR 0.86). | |
| Risk of Alzheimer's Disease | Meta-analysis of 55 observational studies | Various | Statin use was associated with a reduced risk of AD (HR 0.82). | |
| Cognitive Decline | Re-analysis of clinical trial data | Simvastatin | Trend towards slowing cognitive decline, particularly in ApoE4 homozygotes. | |
| Cognitive Performance | Observational cohort | Various | Better cognitive performance in statin users at baseline. | |
| Incidence of Alzheimer's Disease | Observational cohort (10-year follow-up) | Various | Significantly lower incidence in statin users. | |
| Risk of Dementia | Meta-analysis of 36 studies | Various | Associated with a decreased risk of dementia (OR 0.80). | |
| Risk of Alzheimer's Disease | Meta-analysis of 21 studies | Various | Associated with a decreased risk of AD (OR 0.68). |
It is important to note that while observational studies suggest a protective effect of statins, randomized controlled trials have not consistently demonstrated a clear therapeutic benefit in patients already diagnosed with Alzheimer's disease. The timing of intervention may be crucial, with potential benefits being more pronounced in the early or presymptomatic stages of the disease.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and statins are visualized in the following diagrams.
Caption: Proposed signaling pathways for this compound in Alzheimer's disease.
Caption: Multifactorial mechanisms of action for Statins in Alzheimer's disease.
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section outlines the methodologies of key experiments.
This compound: Y-Maze Avoidance Task
-
Objective: To assess spatial memory performance in aged rats.
-
Apparatus: A Y-shaped maze with three identical arms. The floor of the maze is equipped with an electrifiable grid.
-
Procedure:
-
Acquisition Training: Rats are placed in the maze and allowed to explore freely for a set period. An incorrect arm entry results in a mild foot shock. The number of trials to reach a defined criterion of correct entries is recorded.
-
Treatment: Rats are orally administered with smilagenin or a vehicle control for a specified duration.
-
Retention Test: After the treatment period, rats are returned to the maze, and the number of correct entries and errors are recorded to assess memory retention.
-
-
Data Analysis: The percentage of correct choices and the number of trials to criterion during acquisition and retention are compared between the smilagenin-treated and control groups.
Statins: Assessment of Aβ Levels in Transgenic Mice
-
Objective: To determine the effect of statin treatment on brain Aβ levels.
-
Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease (e.g., APP/PS1).
-
Procedure:
-
Treatment: Mice are administered a specific statin (e.g., atorvastatin) or a vehicle control in their diet or via oral gavage for a defined period.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and their brains are harvested.
-
Aβ Quantification: Brain tissue is homogenized, and Aβ levels (both Aβ40 and Aβ42) are measured using enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: Aβ levels in the brains of statin-treated mice are compared to those of the control group.
Conclusion
This compound and statins present two distinct approaches to tackling the complex pathology of Alzheimer's disease. This compound shows promise in preclinical models by targeting neurotrophic and cholinergic systems. Statins, with a substantial body of clinical and observational data, appear to exert a modest protective effect, likely through a combination of vascular and direct neurological mechanisms.
The absence of head-to-head comparative studies necessitates that the findings for each compound be considered independently. The preclinical data for this compound is encouraging but requires validation in human clinical trials. The evidence for statins suggests a potential preventative role, particularly when initiated in mid-life, though their therapeutic efficacy in established dementia is less clear. Future research should focus on conducting direct comparative studies and further elucidating the specific patient populations that may benefit most from each of these therapeutic strategies.
References
A Comparative Analysis of Smilagenin Acetate and Tacrine: Potency and Mechanisms in Neuroprotection
For researchers and drug development professionals navigating the landscape of neuroprotective compounds, understanding the relative potency and mechanisms of action of different molecules is paramount. This guide provides a detailed comparison of Smilagenin acetate and Tacrine, two compounds with distinct profiles in the context of neurological research. While both have been investigated for their potential cognitive benefits, their primary modes of action and potency differ significantly.
Executive Summary
Tacrine is a potent, well-characterized acetylcholinesterase (AChE) inhibitor, a primary target in symptomatic treatments for Alzheimer's disease. Its mechanism revolves around preventing the breakdown of the neurotransmitter acetylcholine. In contrast, the role of this compound as a direct cholinesterase inhibitor is less clear, with conflicting reports in the literature. Its neuroprotective effects are more commonly attributed to its role as a neurotrophic factor inducer and its ability to increase muscarinic M1-receptor density. This fundamental difference in their primary mechanisms means a direct comparison of potency based solely on AChE inhibition may not fully encapsulate their respective biological activities.
Potency Comparison: A Focus on Acetylcholinesterase Inhibition
Quantitative data on the inhibitory concentration (IC50) of both compounds against acetylcholinesterase reveals a stark difference in potency. Tacrine is a highly potent inhibitor with IC50 values consistently reported in the nanomolar range. In contrast, the reported AChE inhibitory activity of Smilagenin is significantly weaker, with an IC50 value in the micromolar range. It is crucial to note that some studies suggest Smilagenin is not a cholinesterase inhibitor at all[1].
| Compound | Target | IC50 Value | Molar Concentration (for comparison) |
| Tacrine | Acetylcholinesterase (AChE) | 31 nM[2][3], 109 nM[4] | 0.031 µM, 0.109 µM |
| Butyrylcholinesterase (BChE) | 25.6 nM[2] | 0.0256 µM | |
| Smilagenin | Acetylcholinesterase (AChE) | 43.29 ± 1.38 µg/mL | ~98.7 µM |
| Conversion based on the molar mass of Smilagenin (assuming it is similar to the acetate form for approximation). |
This data clearly indicates that Tacrine is several orders of magnitude more potent than Smilagenin as a direct inhibitor of acetylcholinesterase.
Mechanistic Divergence: Beyond Cholinesterase Inhibition
The primary therapeutic value of a compound is not solely defined by its potency against a single target. The distinct mechanisms of this compound and Tacrine are critical considerations for their potential applications.
Tacrine: A Direct Cholinergic Agonist
Tacrine's mechanism is a direct and reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By blocking these enzymes, Tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This action is believed to be the basis for its temporary improvement of cognitive function in patients with mild to moderate Alzheimer's disease.
Caption: Mechanism of Tacrine's action as an AChE inhibitor.
This compound: A Multifaceted Neurotrophic and Receptor-Modulating Agent
The neuroprotective effects of Smilagenin appear to be more indirect and multifaceted. Research suggests its primary roles include:
-
Neurotrophic Factor Induction: Smilagenin has been shown to be a neurotrophic factor inducer, protecting dopaminergic neurons from damage by stimulating the expression of glial cell-derived neurotrophic factor (GDNF).
-
Muscarinic M1-Receptor Modulation: Studies indicate that Smilagenin can increase the density of muscarinic M1-receptors by enhancing the stability of their mRNA. This leads to improved memory performance in aged animal models.
Caption: Multifaceted neuroprotective mechanisms of Smilagenin.
Experimental Protocols
The following outlines a typical experimental protocol for assessing acetylcholinesterase inhibitory activity, based on Ellman's method, which is a standard procedure used in studies evaluating compounds like Tacrine and Smilagenin.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of acetylcholinesterase by 50% (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other specified source)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
Test compounds (this compound, Tacrine) at various concentrations
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, a solution of AChE is mixed with different concentrations of the test compound or a reference inhibitor (like Tacrine). The mixture is typically pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, and the colorimetric reagent, DTNB, to the wells.
-
Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) over a period of time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining AChE inhibitory activity.
Conclusion
References
- 1. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Smilagenin Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Smilagenin acetate, a sapogenin derivative utilized in dementia research.
Chemical and Physical Properties
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C29H46O4 |
| Molecular Weight | 458.67 g/mol |
| Melting Point | 148-150 °C |
| Boiling Point (Predicted) | 527.5 ± 20.0 °C |
| Density (Predicted) | 1.11 ± 0.1 g/cm3 |
| Form | Solid |
| Color | White to off-white |
| Source: ChemicalBook[1] |
Disposal Procedures
The recommended disposal method for this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere[2]. It is crucial to adhere to local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound in a suitable, properly labeled, and securely closed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition[2].
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste management company.
-
Do Not:
Container Disposal:
Empty containers that held this compound must also be managed properly:
-
Triple Rinse: Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: After proper cleaning, containers may be offered for recycling or reconditioning.
-
Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Ventilation: Work in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-impermeable gloves, and eye protection.
-
Containment: Prevent further spillage or leakage if it is safe to do so.
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the collected material in a suitable, closed container for disposal.
-
Disposal: Dispose of the collected material promptly in accordance with all applicable laws and regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
Comprehensive Safety and Handling Guide for Smilagenin Acetate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Smilagenin acetate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, following standard laboratory safety practices is paramount.[1][2]
Personal Protective Equipment (PPE)
The primary defense against potential exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound, particularly in its powder form, to minimize the risk of inhalation and contact.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes and airborne particles.[3] |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling.[2] Gloves must be inspected before use and hands should be washed after removal. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against spills. |
| Respiratory Protection | Respirator | An N95 (US) or equivalent respirator is essential when handling the powder form to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage temperature is -20°C to -80°C, away from moisture and light.
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
-
Ensure all necessary PPE is correctly worn before handling the compound.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Keep the container tightly closed when not in use.
3. Spill Response:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE, including a respirator, before attempting to clean the spill.
-
For powdered spills, gently cover with an absorbent material to avoid generating dust.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
